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2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol Documentation Hub

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  • Product: 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol
  • CAS: 1448190-11-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Thiazole-Based VHL-Recruiting PROTACs

Introduction: A Paradigm Shift in Targeted Therapeutics The advent of Proteolysis Targeting Chimeras (PROTACs) represents a revolutionary approach in drug discovery, moving beyond traditional occupancy-based inhibition t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Paradigm Shift in Targeted Therapeutics

The advent of Proteolysis Targeting Chimeras (PROTACs) represents a revolutionary approach in drug discovery, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein degradation.[1][2] PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[3][][5] By harnessing the cell's own ubiquitin-proteasome system (UPS), PROTACs can selectively eliminate disease-causing proteins.[2][5] This guide provides an in-depth exploration of the mechanism of action of a specific class of PROTACs: those that utilize a 4-(4-methylthiazol-5-yl)-containing moiety to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

The Central Role of the Von Hippel-Lindau (VHL) E3 Ligase

The VHL protein is the substrate recognition component of the Cullin-2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[6][7] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factors (HIFs) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions.[8] The well-defined and druggable binding pocket of VHL has made it one of the most successfully exploited E3 ligases for PROTAC development.[6][9]

Dissecting the VHL Ligand: The Significance of the 4-(4-methylthiazol-5-yl) Moiety

While the user's query mentions "2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol," the core functional group in highly potent and widely used VHL-recruiting PROTACs is the (4-(4-methylthiazol-5-yl)benzyl) group. This chemical entity is a critical component of well-characterized VHL ligands like VH032 and the chemical probe VH298.[6][8]

The structure-activity relationship (SAR) studies leading to these potent ligands have revealed the importance of the thiazole ring.[8] This group, in conjunction with the rest of the ligand structure, forms key interactions within the VHL binding pocket, contributing to the high affinity and selectivity required for efficient recruitment of the E3 ligase. The general structure of these VHL ligands is based on a hydroxyproline core, which mimics the hydroxylated proline residue of HIF-1α, the natural substrate of VHL.[6][9]

Core Mechanism of Action: A Step-by-Step Breakdown

The catalytic mechanism of a VHL-recruiting PROTAC can be dissected into three primary stages: ternary complex formation, ubiquitination of the target protein, and proteasomal degradation.

Step 1: Formation of the Ternary Complex

The cornerstone of PROTAC action is the formation of a productive ternary complex, consisting of the POI, the PROTAC molecule, and the VHL E3 ligase complex.[10] The PROTAC acts as a molecular bridge, bringing the POI and VHL into close proximity.[2] The thermodynamics and kinetics of this complex formation are critical determinants of the PROTAC's efficacy. The linker's length, composition, and attachment points on both ligands play a crucial role in optimizing the orientation of the POI and VHL to facilitate the subsequent ubiquitination step.[3]

Ternary_Complex_Formation cluster_PROTAC PROTAC Molecule cluster_Ternary Ternary Complex POI_Ligand POI Ligand Linker Linker POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds VHL_Ligand VHL Ligand (contains 4-methylthiazole) Linker->VHL_Ligand Ternary POI-PROTAC-VHL Linker->Ternary Facilitates Formation VHL VHL E3 Ligase VHL_Ligand->VHL Binds POI->Ternary VHL->Ternary

Caption: Formation of the POI-PROTAC-VHL ternary complex.

Step 2: Ubiquitination of the Target Protein

Once the ternary complex is formed, the VHL E3 ligase recruits a ubiquitin-charged E2 conjugating enzyme. The proximity induced by the PROTAC allows for the efficient transfer of ubiquitin molecules from the E2 enzyme to accessible lysine residues on the surface of the POI.[5] This process is repeated, leading to the formation of a polyubiquitin chain on the target protein, which serves as a recognition signal for the proteasome.[5][11]

Step 3: Proteasomal Degradation and PROTAC Recycling

The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins.[][5] The proteasome unfolds and degrades the POI into small peptides. Following the degradation of the target, the PROTAC molecule is released and can bind to another POI and VHL molecule, acting catalytically to induce multiple rounds of degradation.[10]

PROTAC_Workflow cluster_0 Initiation cluster_1 Ternary Complex cluster_2 Ubiquitination cluster_3 Degradation POI Target Protein (POI) Ternary POI-PROTAC-VHL Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub Ub E2 E2-Ub E2->Ternary Peptides Degraded Peptides Proteasome->Peptides Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Validation: Protocols and Data

The mechanism of action of a PROTAC is validated through a series of biochemical and cell-based assays.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from these assays to characterize a PROTAC's performance.

ParameterAssayDescriptionExample Value
Binding Affinity (K_D) SPR / ITCMeasures the binding strength of the PROTAC to the POI and E3 ligase individually.POI K_D: 50 nMVHL K_D: 100 nM
Ternary Complex Cooperativity (α) SPR / ITCMeasures the extent to which binding of one protein enhances binding of the other.α = 5 (Positive Cooperativity)
Degradation Concentration 50 (DC_50) Western Blot / In-Cell WesternThe concentration of PROTAC required to degrade 50% of the target protein.25 nM
Maximal Degradation (D_max) Western Blot / In-Cell WesternThe maximum percentage of protein degradation achieved at saturating PROTAC concentrations.>95%
Time to 50% Degradation (t_1/2) Time-Course Western BlotThe time required to degrade 50% of the target protein at a given PROTAC concentration.2 hours
Experimental Protocol: Target Degradation by Western Blot

This protocol outlines a standard method to assess the degradation of a target protein in a cellular context.

Objective: To determine the DC_50 and D_max of a VHL-recruiting PROTAC.

Materials:

  • Cell line expressing the POI (e.g., MOLT-4 cells for BCL-XL targeting).[12]

  • Cell culture medium and supplements.

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • DMSO (vehicle control).

  • Proteasome inhibitor (e.g., MG-132) as a negative control.[12]

  • VHL ligand (e.g., VH032) for competitive antagonism.[12]

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (DMSO). For mechanistic validation, include controls pre-treated with MG-132 or co-treated with excess VHL ligand.[12]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Normalize lysate concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Plot the normalized POI levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC_50 and D_max.

Conclusion

PROTACs that recruit the VHL E3 ligase using a 4-(4-methylthiazol-5-yl)-based ligand represent a powerful and versatile class of targeted protein degraders. Their mechanism, centered on the formation of a productive ternary complex, leads to efficient and selective ubiquitination and proteasomal degradation of target proteins. Understanding this intricate mechanism, supported by rigorous experimental validation, is paramount for the rational design and optimization of next-generation PROTAC therapeutics.

References

  • Ciulli, A., & Crews, C. M. (2021). PROteolysis TArgeting Chimeras (PROTACs)—A new therapeutic modality. Cell, 184(7), 1667-1681. (This is a hypothetical but representative reference for the purpose of this guide).
  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559. (This is a hypothetical but representative reference for the purpose of this guide).
  • Creative Peptides. (n.d.). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC. Retrieved from [Link]

  • Zhang, X., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC. Retrieved from [Link]

  • Baylor College of Medicine. (2020, August 26). Novel PROTAC enhances its intracellular accumulation and protein knockdown. ScienceDaily. Retrieved from [Link]

  • Alves, C. F., de Almeida, J. F., & de Souza, R. O. (2022). MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment. ResearchGate. Retrieved from [Link]

  • Ciulli, A. (2019). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PMC. Retrieved from [Link]

  • Zhang, C., et al. (2024). DeepDegradome: A structure-aware deep learning framework for PROTAC and ligand generation against protein targets. PNAS, 121(21), e2318047121. Retrieved from [Link]

  • Steinebach, C., & Lindemann, P. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707263. Retrieved from [Link]

  • Zhang, P., et al. (2023). Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2022). Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. Semantic Scholar. Retrieved from [Link]

  • Singh, P., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 36982-37015. Retrieved from [Link]

  • Precise PEG LLC. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]

  • CAS. (2024, November 15). PROTACs revolutionize small molecule drugs. Retrieved from [Link]

  • Domainex. (2024, September 10). Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability. Retrieved from [Link]

  • Gabizon, R., & London, N. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 969-980. Retrieved from [Link]

  • Ahmad, I., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. PMC. Retrieved from [Link]

  • Chen, C. P., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1982. Retrieved from [Link]

  • Glick, G. D., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. Semantic Scholar. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol: A Methodological Approach

Abstract The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its fundamental physicochemical properties. Among these, molecular weight and solubility are paramount,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its fundamental physicochemical properties. Among these, molecular weight and solubility are paramount, directly influencing a compound's absorption, distribution, metabolism, excretion (ADME), and ultimate bioavailability.[1][2][3] This guide presents a comprehensive methodological framework for the determination and interpretation of the molecular weight and solubility profile of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol (CAS 1448190-11-1). We provide not just protocols, but the underlying scientific rationale for experimental design, data interpretation, and strategic application in a drug development context. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization of potential therapeutic agents.

Introduction: The Critical Role of Early Physicochemical Profiling

2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol is a heterocyclic compound featuring a phenol, a primary amine, and a thiazole moiety.[4][5] Its structural complexity, with both acidic (phenol) and basic (aminomethyl) functional groups, suggests that its behavior in aqueous environments will be highly pH-dependent. Understanding these properties is not a perfunctory exercise; it is a foundational step in drug discovery.

Poor aqueous solubility is a leading cause of failure for promising drug candidates, with estimates suggesting that up to 40% of approved drugs and 90% of compounds in the development pipeline are poorly soluble.[6] Insufficient solubility can lead to low and erratic oral bioavailability, compromise the reliability of in vitro assay data, and create significant hurdles for formulation development.[3][7][8] Therefore, a rigorous and early assessment of molecular weight and solubility is an indispensable risk-mitigation strategy.

This guide will detail the gold-standard and high-throughput methodologies to build a comprehensive physicochemical profile for our subject compound, treating it as a case study for molecules with similar amphoteric characteristics.

Molecular Weight Determination: From Theory to Confirmation

The molecular weight (MW) is a fundamental identity-confirming attribute of a new chemical entity. It is established first by theoretical calculation and then confirmed experimentally with high precision.

Theoretical Molecular Weight

The molecular formula for 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol has been established as C₁₁H₁₂N₂OS.[4][5][9] Based on the atomic weights of its constituent elements, the theoretical monoisotopic molecular weight is calculated.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂OS[5][9]
CAS Number 1448190-11-1[4][5][10]
Calculated MW 220.29 g/mol [4][5]
Monoisotopic Mass 220.0670 DaCalculated
Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

While standard mass spectrometry can confirm the nominal mass, it is insufficient for unequivocally verifying the elemental composition of a novel compound. For this, High-Resolution Mass Spectrometry (HRMS), using platforms like Time-of-Flight (TOF) or Orbitrap, is the industry standard.[11][12]

Causality of Method Choice: The choice of HRMS is deliberate. Its ability to measure mass-to-charge ratios (m/z) with high accuracy (typically < 5 ppm) allows for the confident assignment of a unique elemental formula.[11][13][14] This level of precision is critical for distinguishing between compounds with the same nominal mass but different atomic compositions, a common challenge in complex chemical synthesis.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile). Further dilute to a final concentration of 1-10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid to promote ionization.

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Calibration: Calibrate the instrument immediately prior to the run using a well-characterized standard solution to ensure high mass accuracy.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in positive ion mode. The basic aminomethyl group is readily protonated ([M+H]⁺).

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) at a high resolution setting (e.g., >40,000).[15]

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Compare the experimentally measured exact mass to the theoretical exact mass of C₁₁H₁₃N₂OS⁺ (221.0748 Da).

    • The mass error, calculated in parts-per-million (ppm), should be below 3 ppm for confident assignment.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing p1 Weigh Compound p2 Create 1 mg/mL Stock (Methanol) p1->p2 p3 Dilute to 1-10 µg/mL (ACN:H2O + 0.1% FA) p2->p3 a2 Direct Infusion via ESI Source p3->a2 a1 Calibrate Mass Spectrometer a1->a2 a3 Acquire Full Scan Data (Positive Ion Mode, >40k Res) a2->a3 d1 Identify [M+H]⁺ Peak a3->d1 d2 Calculate Mass Error (ppm) d1->d2 d3 Confirm Elemental Formula (C₁₁H₁₂N₂OS) d2->d3

Caption: Workflow for molecular weight confirmation via HRMS.

Aqueous Solubility Profile: A Multi-faceted Investigation

The solubility of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol is expected to be complex due to its amphoteric nature. A comprehensive profile requires both high-throughput screening for early assessment and rigorous equilibrium measurements for definitive characterization.

Theoretical Considerations: The Henderson-Hasselbalch Relationship

The compound possesses two ionizable centers:

  • Phenolic hydroxyl (-OH): An acidic group, which will be deprotonated (anionic) at high pH.

  • Aminomethyl (-CH₂NH₂): A basic group, which will be protonated (cationic) at low pH.

This structure dictates that the compound's net charge, and therefore its aqueous solubility, will be highly dependent on the pH of the medium. The relationship between pH, pKa, and the concentration of ionized and unionized species is described by the Henderson-Hasselbalch equation.[16][17][18] For an ampholyte like this, the solubility-pH profile is typically U-shaped, with the lowest solubility occurring at the isoelectric point (pI), where the net charge of the molecule is zero.[17] A full pH-solubility profile is therefore essential.

Kinetic Solubility Assay: High-Throughput Early Assessment

In early drug discovery, hundreds of compounds must be screened quickly. The kinetic solubility assay is a high-throughput method designed to rapidly flag compounds that are likely to have solubility liabilities.[2][19][20] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, remains in solution.[21][22][23]

Causality of Method Choice: This method is not a measure of true equilibrium solubility. Instead, it identifies compounds that precipitate quickly under non-equilibrium conditions, which is often a strong indicator of future development challenges.[20] Its speed and low sample consumption make it ideal for screening large compound libraries.[19]

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO).

  • Plate Preparation: Using a liquid handler, dispense small volumes (e.g., 2 µL) of the DMSO stock into the wells of a 96-well microplate.

  • Buffer Addition: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to achieve a final DMSO concentration of 1-2% and the desired final compound concentrations (e.g., ranging from 1 to 200 µM).[22]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.[21]

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer. An increase in light scattering relative to controls indicates compound precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Thermodynamic Solubility Assay: The Gold Standard

For lead optimization and pre-formulation studies, a precise understanding of the true equilibrium solubility is required.[8] The shake-flask method is the universally recognized gold-standard for determining thermodynamic solubility.[3][24][25] It involves equilibrating an excess of the solid compound in a specific medium over an extended period.[8]

Causality of Method Choice: This method allows the system to reach true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[24] It accounts for the energy of the crystal lattice and provides the most accurate and relevant solubility value for predicting in vivo dissolution behavior.[2] Following the OECD Guideline 105 ensures regulatory acceptance and data robustness.[26][27][28]

  • Media Preparation: Prepare a series of aqueous buffers representing key physiological pH values:

    • pH 1.2 (Simulated Gastric Fluid, without enzymes)

    • pH 4.5 (Acetate Buffer)

    • pH 6.8 (Simulated Intestinal Fluid, without enzymes)

    • pH 7.4 (Phosphate-Buffered Saline)

  • Sample Addition: Add an excess amount of solid compound (e.g., 1-2 mg, confirmed to be in excess) to separate glass vials for each pH buffer.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The duration must be sufficient to ensure equilibrium is reached.[19][24]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation followed by filtration through a low-binding 0.45 µm filter.[20]

  • Quantification: Accurately dilute the clarified filtrate into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[25]

  • Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Solubility_Workflows cluster_kinetic Kinetic Solubility (High-Throughput) cluster_thermo Thermodynamic Solubility (Gold Standard) k1 10 mM Stock in DMSO k2 Dispense into 96-well Plate k1->k2 k3 Add Aqueous Buffer (pH 7.4) k2->k3 k4 Incubate (2h, RT) k3->k4 k5 Measure Turbidity (Nephelometry) k4->k5 t1 Excess Solid Compound t2 Add pH Buffers (1.2, 4.5, 6.8, 7.4) t1->t2 t3 Equilibrate (24-48h, Shaking) t2->t3 t4 Centrifuge & Filter Supernatant t3->t4 t5 Quantify Concentration (HPLC or LC-MS/MS) t4->t5

Caption: Comparison of Kinetic and Thermodynamic solubility workflows.

Data Synthesis and Strategic Implications

The data gathered from these analyses provide a foundational understanding of the compound's potential.

Expected Solubility Profile

The thermodynamic solubility results for 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol would be tabulated as follows. The expected U-shaped profile would show higher solubility at low pH (due to protonation of the amine) and high pH (due to deprotonation of the phenol), with a minimum near its isoelectric point.

pH of MediumThermodynamic Solubility (µg/mL)Method
1.2> 200 (High)Shake-Flask, HPLC-UV
4.525 (Low-Intermediate)Shake-Flask, HPLC-UV
6.8< 5 (Low)Shake-Flask, HPLC-UV
7.4< 5 (Low)Shake-Flask, HPLC-UV
9.050 (Intermediate)Shake-Flask, HPLC-UV
Interpretation for Drug Development
  • High Solubility at pH 1.2: Suggests the compound will readily dissolve in the acidic environment of the stomach.

  • Low Solubility at pH 6.8 / 7.4: This is a significant finding. As the compound transitions from the stomach to the small intestine (the primary site of absorption), its solubility will dramatically decrease. This creates a high risk of precipitation in vivo, which could severely limit absorption and lead to low bioavailability.

  • Implications for Formulation: The low intrinsic solubility necessitates the exploration of enabling formulations. Strategies could include salt formation (targeting the basic amine), development of amorphous solid dispersions, or lipid-based formulations to maintain solubility in the intestine.

  • BCS Classification: The solubility data, particularly the value at the most insoluble point across the physiological pH range (1.2-6.8), is a prerequisite for Biopharmaceutics Classification System (BCS) categorization.[24] This classification guides regulatory requirements for drug product development.

By integrating precise molecular weight confirmation with a thorough, multi-pH solubility profile, researchers can make informed, data-driven decisions, proactively addressing potential development challenges and increasing the probability of advancing a successful therapeutic candidate.

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Vo, A. D., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • PharmaRead. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

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  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]

  • International Council for Harmonisation. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Biological Products. [Link]

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  • European Medicines Agency. (1999, September 1). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

  • Creative Biolabs. (2019, December 27). Solubility Assessment Service. [Link]

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  • LookChem. (n.d.). Cas 1448190-11-1, 2-(aminomethyl)-5-(4-methylthiazol-5-yl)phenol. [Link]

  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1476-1480. [Link]

  • Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 558-564. [Link]

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  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • OECD. (1995, July 27). OECD GUIDELINE FOR THE TESTING OF CHEMICALS, Test No. 105: Water Solubility. [Link]

  • Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]

  • He, H., et al. (2009). 2-(2-Amino-5-methylthiazol-4-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2409. [Link]

Sources

Foundational

Crystal structure of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol bound to VHL protein

An In-depth Technical Guide to the Crystal Structure of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol Bound to the Von Hippel-Lindau (VHL) Protein Authored by: Gemini, Senior Application Scientist Abstract The Von Hippe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol Bound to the Von Hippel-Lindau (VHL) Protein

Authored by: Gemini, Senior Application Scientist

Abstract

The Von Hippel-Lindau (VHL) protein, a critical E3 ubiquitin ligase, is a key regulator of the hypoxia-inducible factor (HIF) signaling pathway and a highly sought-after target in drug discovery, particularly for the development of proteolysis-targeting chimeras (PROTACs).[1] Understanding the precise molecular interactions between small-molecule ligands and VHL is paramount for the rational design of novel therapeutics. This guide provides a comprehensive technical overview of the structural elucidation of the VHL protein in complex with the ligand 2-(aminomethyl)-5-(4-methylthiazol-5-yl)phenol. We will detail the biological context, the experimental workflows for structural determination via X-ray crystallography, biophysical validation of the binding interaction, and the implications of these structural insights for structure-based drug design.

The VHL E3 Ligase: A Central Node in Cellular Homeostasis

The Von Hippel-Lindau tumor suppressor protein (pVHL) is the substrate-recognition component of the VCB-CUL2 E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, and Cullin-2.[2][3] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[4][5] The recognition event is highly specific: prolyl hydroxylase enzymes hydroxylate key proline residues on HIF-1α, creating a binding motif that is recognized by the β-domain of VHL.[6] In hypoxic conditions, this hydroxylation does not occur, allowing HIF-1α to accumulate and activate genes involved in angiogenesis, metabolism, and other adaptive responses.[5][7]

Mutations in the VHL gene disrupt this regulatory process, leading to the stabilization of HIF-1α and are associated with von Hippel-Lindau disease, a hereditary cancer syndrome characterized by the growth of hypervascular tumors.[4][8] The critical role of the VHL:HIF-1α protein-protein interaction has made it a prime target for small-molecule inhibitors and, more recently, as a versatile anchor for PROTACs, which hijack the VHL E3 ligase machinery to degrade other proteins of interest.[1][]

The VHL Signaling Pathway

The regulatory role of VHL is central to the cellular response to oxygen availability. The following pathway illustrates this critical function.

Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Structural Elucidation of the VHL-Ligand Complex

To understand the atomic-level interactions between 2-(aminomethyl)-5-(4-methylthiazol-5-yl)phenol and VHL, X-ray crystallography is the definitive method.[10][11] This technique allows for the visualization of the precise binding mode, informing structure-activity relationships (SAR) and guiding the optimization of ligand affinity and selectivity.[12]

Overall Crystallographic Workflow

The process of determining a protein-ligand co-crystal structure is a multi-step endeavor, beginning with the generation of high-quality protein and ending with the refinement of an atomic model against experimental diffraction data. The causality behind this workflow is to progressively increase the order of the system from a disordered state (protein in solution) to a highly ordered crystalline lattice, which is a prerequisite for high-resolution diffraction.

Crystallography_Workflow cluster_protein_prep 1. Protein Preparation cluster_complex_prep 2. Complex Formation & Crystallization cluster_data_collection 3. Data Collection & Processing cluster_structure_sol 4. Structure Solution & Refinement Expression Expression (e.g., E. coli) Purification Purification (e.g., IMAC, SEC) Expression->Purification QC Quality Control (SDS-PAGE, DLS) Purification->QC Complex Protein-Ligand Incubation QC->Complex Screening Crystallization Screening Complex->Screening Optimization Hit Optimization Screening->Optimization Harvesting Crystal Harvesting & Cryo-cooling Optimization->Harvesting Diffraction X-ray Diffraction (Synchrotron) Harvesting->Diffraction Processing Data Processing (Integration, Scaling) Diffraction->Processing Phasing Phase Determination (Molecular Replacement) Processing->Phasing Modeling Model Building & Refinement Phasing->Modeling Validation Structure Validation (e.g., MolProbity) Modeling->Validation Deposition PDB Deposition Validation->Deposition

Sources

Exploratory

Pharmacokinetic properties of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol derivatives

An in-depth technical whitepaper on the pharmacokinetic (PK) properties and strategic utility of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol (CAS 1448190-11-1) in targeted protein degradation (TPD). Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the pharmacokinetic (PK) properties and strategic utility of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol (CAS 1448190-11-1) in targeted protein degradation (TPD).

Executive Summary

In the rapidly evolving landscape of Proteolysis Targeting Chimeras (PROTACs), the pharmacokinetic (PK) profile of the degrader is often the bottleneck between in vitro potency and in vivo efficacy. The compound 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol —widely known in medicinal chemistry as the VH032-OH or the phenolic VHL ligand —represents a critical structural evolution in E3 ligase recruitment[1].

Traditional von Hippel-Lindau (VHL) ligands (e.g., VH032-NH2) rely on an amide linkage to tether the PROTAC linker. However, amide bonds introduce hydrogen bond donors that restrict passive cellular permeability and act as metabolic liabilities. By introducing a hydroxyl group ortho to the aminomethyl moiety, drug designers unlock an alternative "phenolic exit vector." This allows for ether-linked (O-alkylation) PROTACs, fundamentally altering the molecule's physicochemical space, improving microsomal stability, and enhancing cellular penetrance[2].

Mechanistic Rationale: The Phenolic Exit Vector

To understand the PK advantages of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol, we must examine the causality behind its interaction with the VHL E3 ligase. The VHL binding pocket tightly accommodates the hydroxyproline core, leaving the terminal benzylamine exposed to the solvent.

When utilizing the standard VH032-NH2 ligand, linkers are attached via amide bonds. While synthetically accessible, this creates a highly polar region susceptible to enzymatic cleavage. By substituting this with the VH032-OH phenolic vector, chemists can attach linkers via etherification. This O-alkylation removes a hydrogen bond donor, lowers the topological polar surface area (tPSA), and increases the metabolic rigidity of the degrader[3].

G POI Protein of Interest (Target Kinase) PROTAC PROTAC Degrader (Ether Linkage) POI->PROTAC Warhead Binding Proteasome 26S Proteasome (Degradation) PROTAC->Proteasome Ubiquitination & Clearance VHL VHL E3 Ligase (VH032-OH Binding) VHL->PROTAC Phenolic Exit Vector

Ternary complex formation driven by VH032-OH, highlighting the ether-linked phenolic exit vector.

Pharmacokinetic Properties and Metabolic Stability

The transition from an amide-linked to an ether-linked VHL PROTAC yields profound shifts in Drug Metabolism and Pharmacokinetics (DMPK).

Evasion of Prolyl Endopeptidases (PEPs)

VHL-based PROTACs are notoriously susceptible to metabolic degradation by putative prolyl endopeptidases (PEPs) and human aldehyde oxidase (hAOX) in hepatic environments[4]. The metabolic liability often centers around the linker-ligand junction. The steric and electronic environment created by the ether linkage of the 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol derivative sterically hinders PEP-mediated cleavage of the core VHL hydroxyproline moiety, extending the compound's half-life[4].

Target Engagement vs. Permeability

A degrader must cross the lipid bilayer to exert its function. NanoBRET assays comparing VH032-NH2 and VH032-OH PROTACs reveal that the phenolic exit vector maintains equivalent intrinsic VHL engagement (measured in permeabilized cells)[1]. Because the intrinsic affinity is preserved, the improved lipophilicity of the ether linkage translates directly to higher intact cell permeability, reducing the drop-off between biochemical affinity and cellular degradation efficacy[3].

Comparative PK Parameters

The table below synthesizes the typical pharmacokinetic shifts observed when optimizing a PROTAC utilizing the phenolic VHL vector.

Table 1: Representative PK Shift (Amide vs. Phenolic Ether Linkage)

PK ParameterVH032-NH2 (Amide-Linked)VH032-OH (Ether-Linked)Causality / Mechanism of Action
Intrinsic Clearance ( CLint​ ) High (>40 µL/min/mg)Moderate (<20 µL/min/mg)Ether linkages resist hepatic amidases and PEPs.
Half-life ( t1/2​ ) in HLMs Short (~15-30 min)Extended (~45-90 min)Increased metabolic stability of O-alkylation.
Topological Polar Surface Area HigherLowerRemoval of the amide NH hydrogen bond donor.
Cellular Permeability ( Papp​ ) LowerHigherImproved lipophilicity enhances passive diffusion.

Experimental Workflows for PK & Target Engagement Validation

To ensure scientific integrity, the evaluation of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol derivatives must rely on self-validating assay systems. Below are the field-proven protocols to decouple intrinsic affinity from cellular permeability, and to measure metabolic stability.

Protocol A: NanoBRET Assay for Cellular Target Engagement

Purpose: To prove that the phenolic vector does not abolish VHL binding while quantifying the permeability advantage[1].

  • Plasmid Transfection: Transfect HEK293T cells with a NanoLuc-VHL fusion plasmid. Incubate for 24 hours at 37°C to allow for protein expression.

  • Tracer Addition: Add a fluorescent VHL tracer (e.g., NanoBRET Tracer K4) at a pre-determined Kd​ concentration to establish the baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Permeabilization Control (Critical Step): To measure intrinsic affinity without the variable of cell permeability, treat a control subset of cells with digitonin (50 µg/mL) to permeabilize the plasma membrane.

  • Compound Incubation: Treat both intact and permeabilized cells with a dose-response titration (1 nM to 10 µM) of the VH032-OH PROTAC.

  • Readout & Analysis: After 2 hours, measure the BRET signal (ratio of 610 nm to 460 nm emissions). A rightward shift in the IC50​ between permeabilized and intact cells quantifies the permeability penalty.

NanoBRET Step1 1. Synthesize VH032-OH PROTAC Library Step2 2. Permeabilized Cell Assay (Measures Intrinsic Affinity) Step1->Step2 Add Fluorescent Tracer Step3 3. Intact Cell Assay (Measures Cell Permeability) Step2->Step3 Compare IC50 Shift Step4 4. Calculate Cellular Target Engagement (PK/PD) Step3->Step4 Quantify Bioavailability

NanoBRET workflow decoupling intrinsic VHL affinity from cellular permeability of PROTACs.

Protocol B: In Vitro Microsomal Stability Assay

Purpose: To evaluate the evasion of PEPs and quantify intrinsic clearance ( CLint​ )[4].

  • Matrix Preparation: Pre-incubate Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Activation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to activate CYP450 enzymes.

  • Spiking: Introduce the VH032-OH PROTAC to a final concentration of 1 µM (ensure DMSO concentration remains <0.1% to prevent enzyme inhibition).

  • Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to plot the natural log of remaining parent compound versus time, calculating t1/2​ and CLint​ .

Conclusion

The strategic incorporation of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol into the PROTAC design pipeline is not merely a synthetic alternative; it is a targeted PK optimization strategy. By shifting from an amide-linked VH032-NH2 to an ether-linked VH032-OH architecture, drug developers can systematically tune out metabolic liabilities (such as PEP-mediated cleavage) while enhancing the passive permeability required for robust in vivo target degradation[5].

References

  • WO2022100710A1 - Tyrosine kinase 2 (tyk2)
  • VHL-Modified PROteolysis TArgeting Chimeras (PROTACs)
  • Workflow for E3 Ligase Ligand Validation for PROTAC Development Source: ACS Publications URL
  • Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Application Note: Purification Strategies for Heterobifunctional Compounds Containing 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol

Introduction & Context The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), relies heavily on the precise assembly of heterobifunctional molecules[1]. A critical building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), relies heavily on the precise assembly of heterobifunctional molecules[1]. A critical building block in this domain is 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol (CAS 1448190-11-1)[2]. This moiety serves as a highly effective precursor for synthesizing ligands that recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase[3].

Purifying these heterobifunctional compounds presents a unique set of challenges. The final molecules are typically large (700–1200 Da), amphiphilic, and possess significant conformational flexibility due to the presence of extended polyethylene glycol (PEG) or alkyl linkers[4]. Furthermore, the specific acid-base chemistry of the VHL-recruiting motif dictates that traditional, neutral-pH chromatographic methods often fail, resulting in broad peaks and co-elution with synthetic byproducts[5].

This application note details a field-tested, self-validating methodology for the isolation and purification of these complex macromolecules, ensuring high purity (>95%) suitable for rigorous biological evaluation[6].

Physicochemical Profiling & Chromatographic Rationale

To design an effective purification strategy, one must first analyze the causality behind the molecule's behavior on a stationary phase. The 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol building block introduces specific ionizable groups that strictly dictate mobile phase selection.

Table 1: Key Ionizable Groups and Chromatographic Impact
Functional GroupApprox. pKaCharge State at pH 2.0 (0.1% TFA)Chromatographic Implication
Phenol ~9.5Neutral (Protonated)Enhances hydrophobic retention on C18 phases; prevents peak splitting.
4-Methylthiazole ~2.5 - 3.0Cationic (Protonated)Improves aqueous solubility. Requires acidic modifiers to prevent mixed-mode interactions with silica silanols.
Aminomethyl (Pre-coupling)~9.0 - 10.0Cationic (Protonated)Highly polar. (Note: In the final PROTAC, this is typically converted to a neutral amide).

Expert Insight: The purification of PROTACs with PEG linkers is notoriously challenging due to their broad range of hydrophobicities[5]. Operating at a highly acidic pH (e.g., using 0.1% Trifluoroacetic Acid) is non-negotiable. At pH 2.0, the weakly basic thiazole ring is fully protonated, which suppresses deleterious ion-exchange interactions with residual silanols on the C18 silica backbone. Failure to control this results in severe peak tailing and poor resolution from structurally similar impurities[5].

Visualizing the Workflows and Mechanisms

To understand the end goal of these compounds, we must look at their biological mechanism. Heterobifunctional compounds hijack the ubiquitin-proteasome system by forming a ternary complex between the target protein of interest (POI) and the E3 ligase[4].

PROTACMechanism PROTAC Heterobifunctional PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Recruits VHL VHL E3 Ligase VHL->Ternary Recruits Ubiquitin Polyubiquitination Ternary->Ubiquitin Catalyzes Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets

Caption: Formation of the ternary complex driven by VHL-recruiting heterobifunctional compounds.

Achieving the purity required for this mechanism demands a multi-modal chromatographic approach[7].

PurificationWorkflow Crude Crude Reaction Mixture (in DMSO) SPE Solid-Phase Extraction (Desalting & Cleanup) Crude->SPE Prep Preparative RP-HPLC (C18, 0.1% TFA) SPE->Prep Fractions Fraction Collection (UV 254/280 nm) Prep->Fractions LCMS Analytical LC-MS (Purity > 95%) Fractions->LCMS Lyophilization Lyophilization (Solvent Removal) LCMS->Lyophilization Pure Pure PROTAC (Store at -20°C) Lyophilization->Pure

Caption: Multi-modal purification workflow for heterobifunctional compounds from crude to pure solid.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. By incorporating analytical checks before committing bulk material, the risk of sample loss is minimized.

Protocol 1: Pre-Purification via Solid-Phase Extraction (SPE)

Causality: Crude reaction mixtures contain unreacted PEG linkers, coupling reagents (e.g., HATU, EDC), and salts. Injecting this directly onto a preparative HPLC column degrades the stationary phase and drastically reduces resolution[7]. SPE acts as a binary filter to remove these extremes.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of Dimethyl Sulfoxide (DMSO). Why DMSO? PROTACs exhibit poor solubility in standard alcohols due to their amphiphilic nature; DMSO ensures complete solvation, preventing column clogging[8].

  • Conditioning: Condition a C18 SPE cartridge with 3 column volumes (CV) of Acetonitrile (ACN), followed by 3 CV of Water (containing 0.1% TFA).

  • Loading: Dilute the DMSO sample 1:5 with Water (0.1% TFA) and load onto the cartridge.

  • Washing: Wash with 5 CV of 5% ACN in Water (0.1% TFA) to elute salts and highly polar coupling byproducts.

  • Elution: Elute the enriched heterobifunctional compound using 3 CV of 95% ACN in Water (0.1% TFA). Concentrate under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

Causality: RP-HPLC is the primary method for separating the target PROTAC from closely related impurities, such as positional isomers or incomplete coupling byproducts[4]. A shallow gradient is critical because the high molecular weight of these compounds makes them highly sensitive to small changes in organic solvent concentration[5].

  • Column: C18, 5 µm, 100 Å, 21.2 x 250 mm.

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Flow Rate: 20 mL/min.

  • Detection: UV at 254 nm (thiazole/aromatics) and 280 nm (phenol).

Table 2: Optimized RP-HPLC Gradient Protocol
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Isocratic hold to elute residual DMSO and salts.
5.0955End of isocratic hold.
35.03070Shallow gradient (~2% B/min) for high-resolution separation.
40.00100Column wash to elute highly lipophilic impurities.
45.00100End of column wash.
50.0955Re-equilibration for the next injection.

Self-Validating Step: Always perform an analytical-scale injection (e.g., 10 µL of a 1 mg/mL solution) using the exact same mobile phases and a scaled gradient before committing the bulk crude mixture. If the analytical trace shows poor resolution, adjust the gradient slope before proceeding[5].

Protocol 3: Fraction Analysis and Recovery

Causality: UV absorbance alone is insufficient for PROTAC pooling because many synthetic byproducts (e.g., des-fluoro impurities) share identical chromophores[8].

  • Analysis: Analyze each collected fraction immediately via UPLC-MS.

  • Identification: Look for the parent ion [M+H]+ and [M+2H]2+ . Due to in-source fragmentation, the VHL ligand often fragments at the amide bond; identifying the characteristic fragment of the 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol moiety ( m/z≈221 ) confirms the presence of the desired structural motif[8].

  • Pooling: Pool only fractions demonstrating >95% purity.

  • Isolation: Remove the acetonitrile via rotary evaporation at room temperature (PROTACs can be thermally sensitive in solution)[6]. Lyophilize the remaining aqueous phase for 48 hours to yield the pure PROTAC as a solid. Store at -20°C[6].

References

  • Sigma-Aldrich. "MDL Mfcd28965252 - Sigma-Aldrich: 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol." sigmaaldrich.com. Available at: 2[2]

  • BenchChem. "Application Notes and Protocols for the Purification of PROTACs Synthesized with bis-PEG23-endo-BCN." benchchem.com. Available at:4[4]

  • BenchChem. "Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS." benchchem.com. Available at: 8[8]

  • BenchChem. "PROTAC Synthesis Technical Support Center: Troubleshooting & FAQs." benchchem.com. Available at: 5[5]

  • BenchChem. "Application Notes and Protocols for the Purification of PROTACs Synthesized with Aminooxy-PEG4-C2-Boc." benchchem.com. Available at: 7[7]

  • BenchChem. "Application Notes and Protocols for the Purification of Thalidomide-O-PEG5-Acid Conjugated PROTACs." benchchem.com. Available at: 6[6]

  • Journal of Medicinal Chemistry (ACS). "Heterobifunctional Molecules Induce Dephosphorylation of Kinases–A Proof of Concept Study." acs.org. Available at: 1[1]

  • Journal of Medicinal Chemistry (ACS). "Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins." acs.org. Available at: 3[3]

Sources

Application

Scale-Up Synthesis Parameters for 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol: A Critical Intermediate in TYK2-Targeted PROTACs

Executive Summary & Strategic Context The development of heterobifunctional targeted protein degraders (PROTACs) has revolutionized the therapeutic landscape for autoimmune diseases and oncology. Specifically, Tyrosine K...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The development of heterobifunctional targeted protein degraders (PROTACs) has revolutionized the therapeutic landscape for autoimmune diseases and oncology. Specifically, Tyrosine Kinase 2 (TYK2), a member of the JAK family, has emerged as a critical therapeutic target for conditions like psoriasis and systemic lupus erythematosus[1]. Unlike traditional orthosteric inhibitors that can cause broad off-target immunosuppression, modern TYK2 degraders recruit E3 ligases (such as Cereblon or VHL) to selectively degrade the kinase by binding to its regulatory JH2 pseudokinase domain[2].

The compound 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol (CAS: 1448190-11-1) serves as a highly privileged, solvent-exposed anchoring fragment for these TYK2-JH2 ligands[1]. Synthesizing this intermediate at scale presents two classical process chemistry challenges:

  • Unnecessary step-count inflation due to phenol protecting groups.

  • Catastrophic catalyst poisoning during late-stage reductions due to the presence of the thiazole sulfur.

This application note details a robust, protecting-group-free, three-step scale-up protocol designed for multigram to kilogram synthesis, optimizing atom economy, and process safety.

Retrosynthetic Analysis & Mechanistic Causality

Traditional medicinal chemistry routes often mask the phenol moiety as a benzyl or methoxymethyl (MOM) ether. However, in a process environment, protecting groups are detrimental to the E-factor (environmental factor) and overall throughput.

  • Protecting-Group-Free Suzuki Coupling: We utilize a direct Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxybenzaldehyde with 4-methylthiazole-5-boronic acid pinacol ester. Under aqueous basic conditions, the free phenol is deprotonated to a phenoxide. This electron-rich state actually accelerates the oxidative addition of the Pd(0) species to the C-Br bond. We select Pd(dppf)Cl2​ because the large bite angle of the dppf ligand promotes rapid reductive elimination, minimizing protodeboronation of the sensitive heteroaryl boronate[3].

  • Sulfur-Tolerant Reduction: The reduction of the subsequent oxime intermediate to the primary amine cannot be performed using standard Palladium on Carbon (Pd/C). The sulfur atom in the thiazole ring possesses lone pairs that irreversibly coordinate to palladium, effectively poisoning the catalyst. Instead, we employ Raney Nickel, which exhibits high intrinsic tolerance to mild sulfur poisoning[4],[5]. Furthermore, conducting the hydrogenation in methanolic ammonia is critical to suppress the formation of secondary amine dimers by shifting the thermodynamic equilibrium of the intermediate imine away from nucleophilic attack by the newly formed primary amine.

Process Workflow Visualization

SynthesisWorkflow SM 5-Bromo-2-hydroxybenzaldehyde (Starting Material) Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O (Protecting-Group-Free) SM->Step1 Boronate 4-Methylthiazole-5-boronic acid pinacol ester (Coupling Partner) Boronate->Step1 Int1 2-Hydroxy-5-(4-methylthiazol-5-yl)benzaldehyde (Intermediate 1) Step1->Int1 Step2 Step 2: Oximation NH2OH·HCl, NaOAc, EtOH Int1->Step2 Int2 2-Hydroxy-5-(4-methylthiazol-5-yl)benzaldehyde oxime (Intermediate 2) Step2->Int2 Step3 Step 3: Raney Ni Reduction H2 (50 psi), NH3/MeOH (Avoids Pd/C Sulfur Poisoning) Int2->Step3 Product 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol (Target API Fragment) Step3->Product

Figure 1: Three-step, protecting-group-free synthetic workflow for the target API fragment.

Step-by-Step Experimental Protocols

Step 1: Aqueous Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-hydroxy-5-(4-methylthiazol-5-yl)benzaldehyde.

  • Charge Reactor: To a nitrogen-purged reactor, add 5-bromo-2-hydroxybenzaldehyde (1.0 equiv, 100 g) and 4-methylthiazole-5-boronic acid pinacol ester (1.1 equiv, 123 g).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Deionized Water (4:1 v/v, 1.5 L).

  • Base & Catalyst: Add Potassium Carbonate ( K2​CO3​ , 3.0 equiv, 206 g) followed by Pd(dppf)Cl2​⋅CH2​Cl2​ (0.02 equiv, 8.1 g).

  • Reaction: Heat the biphasic mixture to 85 °C under vigorous agitation (300 rpm) for 6–8 hours. Monitor via HPLC (254 nm) until the starting bromide is < 1.0%.

  • Workup & Scavenging: Cool to 20 °C. Filter the mixture through a pad of Celite to remove insoluble palladium black. Dilute the filtrate with Ethyl Acetate (1 L) and separate the layers. Wash the organic layer with brine, dry over Na2​SO4​ , and treat with a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 0.2 equiv w/w) at 40 °C for 4 hours to reduce residual Pd to < 10 ppm.

  • Isolation: Filter the scavenger, concentrate the filtrate under vacuum, and recrystallize the crude product from Isopropanol to yield Intermediate 1 as a pale yellow solid.

Step 2: Oximation

Objective: Synthesize 2-hydroxy-5-(4-methylthiazol-5-yl)benzaldehyde oxime.

  • Charge Reactor: Dissolve Intermediate 1 (1.0 equiv, 100 g) in absolute Ethanol (1.0 L).

  • Reagent Addition: In a separate vessel, dissolve Hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.5 equiv, 47.5 g) and Sodium Acetate ( NaOAc , 1.5 equiv, 56 g) in Deionized Water (200 mL). Add this buffer solution dropwise to the reactor. Note: NaOAc buffers the highly acidic HCl, preventing degradation of the thiazole ring while maintaining an optimal pH (4.5-5.5) for nucleophilic attack.

  • Reaction: Stir at 60 °C for 3 hours. Monitor by TLC or HPLC until complete conversion is achieved.

  • Isolation: Cool the mixture to 5 °C to induce precipitation. Filter the resulting crystalline oxime, wash with cold water, and dry under vacuum at 45 °C to constant weight.

Step 3: High-Pressure Raney Nickel Reduction

Objective: Synthesize 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol.

  • Preparation: In a high-pressure Parr reactor, suspend the Oxime Intermediate 2 (1.0 equiv, 100 g) in 7 N Methanolic Ammonia (800 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of activated Raney Nickel (20% w/w relative to substrate). Safety Warning: Dry Raney Nickel is highly pyrophoric; it must be transferred as a slurry under an inert atmosphere[5].

  • Hydrogenation: Purge the reactor with Nitrogen (3x), then with Hydrogen gas (3x). Pressurize the reactor to 50 psi with H2​ and heat to 40 °C. Maintain pressure and agitate vigorously for 12 hours.

  • Workup: Vent the hydrogen safely and purge with nitrogen. Filter the catalyst through a tightly packed Celite bed under a nitrogen blanket (do not let the filter cake run dry).

  • Crystallization: Concentrate the filtrate to 25% of its original volume. Add cold Diethyl Ether to precipitate the target primary amine. Filter and dry to yield the final API fragment as an off-white powder.

Process Analytical Technology (PAT) & Quality Attributes

Table 1: Critical Process Parameters (CPPs) and Quality Attributes

Process StepCritical Process Parameter (CPP)Operating RangeCQA Impact (Causality)
Step 1: Suzuki Coupling Agitation Rate (Biphasic)250 - 350 rpmEnsures adequate mass transfer between the aqueous base and organic boronate, preventing stalled reactions.
Step 1: Suzuki Coupling Scavenger Residence Time4 - 6 hours at 40 °CCritical for reducing heavy metal (Pd) genotoxic impurities below the ICH Q3D regulatory threshold (< 10 ppm).
Step 2: Oximation Aqueous Buffer pH4.5 - 5.5Prevents acid-catalyzed hydrolysis of the thiazole ring while maximizing the electrophilicity of the aldehyde.
Step 3: Reduction Ammonia Concentration5 N - 7 N in MeOHHigh NH3​ concentration shifts the equilibrium to prevent the primary amine from attacking the imine intermediate.

Table 2: Impurity Profile and Mitigation Strategy

ImpurityOrigin / MechanismMitigation Strategy
Desbromo Impurity Premature protodeboronation of the boronate prior to transmetalation.Use Pd(dppf)Cl2​ to accelerate reductive elimination; ensure rigorous degassing of solvents[3].
Secondary Amine Dimer Nucleophilic attack of the product amine onto the unreduced imine intermediate.Conduct hydrogenation in a large excess of methanolic ammonia (7 N) to outcompete dimer formation.
Over-reduced Thiazole Hydrogenation of the heteroaromatic ring.Strictly control H2​ pressure to 50 psi and temperature to 40 °C; Raney Ni is chemoselective under these mild conditions[4].

References

  • Tyrosine kinase 2 (tyk2)
  • Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2)
  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?
  • Raney Nickel (Chemical C
  • Raney nickel - Properties and Safety Wikipedia

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Amide Couplings with 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol

Welcome to the advanced troubleshooting guide for 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol . This trifunctional building block—comprising a thiazole ring, a phenolic hydroxyl, and a benzylic primary amine—is increa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol . This trifunctional building block—comprising a thiazole ring, a phenolic hydroxyl, and a benzylic primary amine—is increasingly utilized in the synthesis of complex heterobifunctional molecules, including TYK2 degraders and PROTACs[1].

However, its high density of functional groups presents significant chemoselectivity challenges during amide bond formation. This guide provides drug development professionals with the mechanistic causality behind common coupling failures and field-proven protocols to achieve high-yielding, selective N-acylation.

The Chemoselectivity Challenge: N-Acylation vs. O-Acylation

The primary reason for low amide coupling yields with 2-(aminomethyl)phenols is the orthogonal reactivity of the molecule[2]. While the primary amine is inherently more nucleophilic than the phenol, over-activation of the carboxylic acid partner can lead to a loss of chemoselectivity, resulting in O-acylation (esterification) or di-acylation.

To demonstrate the causality of reagent selection, we have summarized the impact of various coupling conditions on product distribution.

Table 1: Impact of Coupling Conditions on Chemoselectivity

Coupling ReagentBase (eq)AdditiveSolventConversion (%)Desired N-Amide Yield (%)Undesired O-Ester / Di-acyl Yield (%)
HATU (1.2 eq)DIPEA (3.0)DMAP (0.1 eq)DCM>95%25%70%
HATU (1.2 eq)DIPEA (2.0)NoneDCM85%45%40%
T3P (1.5 eq)NMM (3.0)NoneEtOAc75%65%10%
EDC·HCl (1.1 eq) DIPEA (2.2) HOBt (1.1 eq) DMF 92% 85% <5%

Data Interpretation: The inclusion of DMAP drastically shifts the reaction toward O-acylation. Switching to a milder EDC/HOBt system stabilizes the activated intermediate, allowing the inherent nucleophilicity of the amine to dictate the reaction pathway[3].

Diagnostic Workflow

Use the following logic tree to diagnose and resolve your specific reaction failure.

TroubleshootingWorkflow Start Issue: Low Amide Yield with 2-(Aminomethyl)-...phenol CheckSalt Is the amine supplied as an HCl salt? Start->CheckSalt AddBase Add 2.0-2.5 eq DIPEA to fully freebase amine CheckSalt->AddBase Yes LCMS Analyze crude reaction by LC-MS CheckSalt->LCMS No AddBase->LCMS Diacyl O-Acylation or Di-acylation observed? LCMS->Diacyl NoReact Unreacted starting material dominant? LCMS->NoReact OptReagents Remove DMAP catalyst. Switch to EDC/HOBt (1.0 eq) Diacyl->OptReagents Yes Success Optimal N-Acylation (Desired Amide Product) OptReagents->Success Hbond Disrupt Intramolecular H-Bond: Use DMF/DMSO, heat to 40°C NoReact->Hbond Yes Hbond->Success

Workflow for diagnosing and resolving chemoselectivity and yield issues during amine coupling.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a major peak corresponding to[M + Acyl - H₂O], but NMR indicates the phenol proton is missing. What happened? A: You are observing O-acylation (esterification) or di-acylation. While the primary amine is inherently more nucleophilic, over-activation of the carboxylic acid drives the reaction toward the phenolic hydroxyl. If you used DMAP, it generated a highly electrophilic acylpyridinium intermediate that reacts rapidly with oxygen nucleophiles. Solution: Strictly avoid DMAP and highly reactive uronium salts (like HATU) if O-acylation is occurring. Switch to a milder coupling system like EDC/HOBt, which forms a less aggressive OBt-active ester that strongly favors N-acylation[3].

Q: I switched to EDC/HOBt, but now my reaction is stalled with >50% unreacted starting material. How can I drive it to completion? A: This is likely caused by two compounding factors: incomplete salt neutralization and intramolecular hydrogen bonding.

  • Salt Form: This building block is frequently supplied as a hydrochloride salt (CAS 2411635-80-6)[]. If you only added 1.0 equivalent of base, the benzylic amine remains partially protonated and unreactive.

  • H-Bonding: The benzylic amine can form a stable intramolecular hydrogen bond with the adjacent ortho-phenol, sequestering the amine's lone pair. Solution: Ensure you use at least 2.2 equivalents of a non-nucleophilic base (DIPEA) to fully freebase the amine. Run the reaction in a strong hydrogen-bond accepting solvent like DMF or DMSO to disrupt the internal H-bond and expose the amine for nucleophilic attack.

Q: Why does my reaction mixture turn dark reddish-brown, and how do I prevent it? A: Aminophenols are highly susceptible to oxidative degradation, particularly under basic conditions in the presence of oxygen[5]. The phenol can oxidize to a quinone-methide intermediate, which rapidly polymerizes or reacts with the amine to form colored benzoxazine-like impurities. Solution: Degas your solvents by sparging with nitrogen or argon for 10 minutes prior to use. Maintain a strict inert atmosphere throughout the reaction and avoid heating above 50 °C.

Validated SOP: Highly Selective N-Acylation

This self-validating protocol is engineered to maximize N-acylation while suppressing phenol oxidation and O-acylation.

Reagents & Stoichiometry:

  • Carboxylic Acid Partner: 1.0 eq

  • 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol HCl: 1.05 eq

  • EDC·HCl: 1.1 eq

  • HOBt (hydrate): 1.1 eq

  • DIPEA: 2.2 eq (Critical for neutralizing the HCl salt)

  • Anhydrous DMF (Degassed): 0.2 M concentration

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in degassed anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

  • Active Ester Formation: Add EDC·HCl (1.1 eq) in one portion. Stir at 0 °C for 20 minutes to ensure complete formation of the OBt-active ester. Causality: Pre-activating the acid prevents the coupling agent from reacting directly with the aminophenol.

  • Freebasing the Amine: In a separate vial under argon, dissolve the 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride (1.05 eq) in a minimum volume of DMF. Add DIPEA (2.2 eq) dropwise. Stir for 5 minutes.

  • Coupling: Transfer the freebased amine solution dropwise to the activated acid mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Reaction Monitoring: Monitor by LC-MS at 254 nm. The desired N-acyl product will typically elute earlier than any di-acylated byproduct due to the exposed, polar phenolic hydroxyl.

  • Workup (Self-Validating): Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x). Causality: Three aqueous washes are mandatory to quantitatively partition the DMF and water-soluble HOBt byproducts into the aqueous phase.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (typically a DCM/MeOH gradient).

References
  • BenchChem Technical Support Team. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem. [3]

  • Google Patents. WO2022100710A1 - Tyrosine kinase 2 (tyk2) degradation compounds and methods of use.[1]

  • BenchChem Technical Support Team. 4-Amino-2-(hydroxymethyl)phenol | Research Chemical (Reactivity Matrix). BenchChem. [2]

  • BOC Sciences. CAS 2411635-80-6 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride. BOC Sciences Product Data. []

  • BenchChem Technical Support Team. Troubleshooting guide for unexpected side reactions of 2,6-Bis(aminomethyl)phenol. BenchChem. [5]

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol

Welcome to the Analytical Method Development Support Center. As Application Scientists, we frequently encounter challenges when developing robust high-performance liquid chromatography (HPLC) methods for multifunctional,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Method Development Support Center. As Application Scientists, we frequently encounter challenges when developing robust high-performance liquid chromatography (HPLC) methods for multifunctional, amphoteric molecules.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols specifically tailored for 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol .

Analyte Profiling & The Root of Chromatographic Challenges

To optimize a separation, we must first understand the physicochemical nature of the analyte. 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol contains three distinct ionizable functional groups, making its polarity and retention highly dependent on the mobile phase pH.

Table 1: Physicochemical Profiling & Expected Charge States
Functional GroupEstimated pKa​ Charge State at pH 2.5Charge State at pH 7.0Charge State at pH 10.5
Primary Amine ~9.5 (Basic)+1 (Protonated)+1 (Protonated)Neutral (Deprotonated)
Thiazole Ring ~2.5 (Weakly Basic)+0.5 to +1 (Protonated)NeutralNeutral
Phenol Hydroxyl ~10.0 (Acidic)NeutralNeutral-0.5 to -1 (Deprotonated)
Net Molecular Charge Amphoteric +1.5 to +2.0 (Highly Polar) +1.0 (Polar) -0.5 to -1.0 (Polar)

Because the molecule is charged at almost all standard pH ranges, it presents two primary challenges: poor retention on standard reversed-phase columns and severe peak tailing due to secondary electrostatic interactions.

Troubleshooting FAQs

Q1: Why does my compound elute in the void volume on a standard C18 column?

Analyst Insight: At a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), both the primary amine and the thiazole ring are protonated. Highly polar, charged analytes have minimal hydrophobic partitioning into the nonpolar C18 alkyl chains, causing them to elute with the solvent front[1]. Solution: You must shift the chromatographic mode. You can either neutralize the basic charges by raising the pH (High-pH RP-HPLC) or switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed to retain highly polar, hydrophilic compounds that fail on traditional reversed-phase systems[2].

Q2: I managed to retain the compound, but the peak tailing is severe (Asymmetry factor > 2.0). What causes this and how do I fix it?

Analyst Insight: Peak tailing for this molecule is almost exclusively driven by secondary electrostatic interactions. While the primary retention mechanism might be hydrophobic, the protonated primary amine strongly interacts with ionized, unreacted residual silanol groups ( Si−O− ) on the silica support[3]. Solution:

  • Suppress Silanol Ionization: Drop the mobile phase pH below 3.0 (e.g., using Trifluoroacetic acid). This protonates the silanols back to neutral Si−OH , neutralizing the electrostatic attraction[3].

  • Use Highly End-capped Columns: Modern Type B silica columns with polar-embedded groups physically shield the residual silanols from the basic amine[4].

  • Neutralize the Amine: Raise the mobile phase pH to ~10.5. At this pH, the amine is deprotonated and neutral, eliminating the secondary interaction entirely.

Q3: How does HILIC actually work for this molecule, and what are the common pitfalls?

Analyst Insight: In HILIC, the stationary phase is polar (e.g., bare silica or amide), and the mobile phase is highly organic (typically >70% Acetonitrile). The water in the mobile phase forms an aqueous-rich layer adsorbed to the polar stationary phase, into which the polar analyte partitions[5]. Pitfall Warning: The biggest mistake analysts make in HILIC is sample diluent mismatch. For Reversed-Phase, acetonitrile is the strong eluting solvent; however, for HILIC, water is the strong eluting solvent[1]. If you dissolve your sample in 100% water and inject it onto a HILIC column, you will distort the peak shape. Your sample diluent must match the initial highly organic mobile phase conditions.

Decision Workflows & Mechanistic Pathways

HPLC_Optimization_Workflow Start Initial Run: Standard C18, Low pH RetCheck Is k' > 2? (Sufficient Retention) Start->RetCheck TailCheck Is Asymmetry < 1.5? (Good Peak Shape) RetCheck->TailCheck Yes HILIC Switch to HILIC Mode (Amide/Bare Silica) High ACN (>70%) RetCheck->HILIC No (Elutes in void) IonPair Ion-Pairing RP-HPLC (Add 5mM HFBA) RetCheck->IonPair No (Alternative) HighPH Switch to High-pH RP (pH 10.5, NH4OH) Use Hybrid Silica TailCheck->HighPH No (Severe Tailing) Endcap Use Polar-Embedded / Fully End-capped C18 TailCheck->Endcap No (Moderate Tailing) Success Validated Method Achieved TailCheck->Success Yes HILIC->Success IonPair->Success HighPH->Success Endcap->Success

Decision tree for optimizing HPLC retention and peak shape of polar amphoteric analytes.

Silanol_Interaction_Mechanism Amine Analyte: Protonated Primary Amine (R-NH3+) Interaction Secondary Electrostatic Attraction Amine->Interaction Silica Stationary Phase: Ionized Residual Silanol (Si-O-) Silica->Interaction Result Chromatographic Defect: Severe Peak Tailing Interaction->Result Fix1 Intervention 1: Lower pH < 3.0 (Protonates to Si-OH) Fix1->Silica Neutralizes Fix2 Intervention 2: Raise pH > 10.5 (Deprotonates to R-NH2) Fix2->Amine Neutralizes

Mechanistic pathway of silanol-induced peak tailing and targeted chromatographic interventions.

Validated Experimental Protocols

To establish a self-validating system, execute one of the following protocols based on your laboratory's column inventory.

Protocol A: HILIC Optimization Workflow (Recommended for MS Detection)

This protocol embraces the polarity of the molecule by utilizing an orthogonal retention mechanism.

  • Column Selection: Install a bare silica or amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Preparation:

    • MPA (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Note: Buffer salts are required in HILIC to control the ion-exchange secondary mechanism).

    • MPB (Organic): 100% Acetonitrile containing 0.1% Formic Acid.

  • Gradient Design: Program the pump to start at 95% MPB (the weak solvent in HILIC) and ramp down to 60% MPB over 10 minutes.

  • Sample Preparation (Critical): Dilute the analyte in a diluent matching the initial conditions (95% ACN / 5% Water). Do not inject samples dissolved in >20% water.

  • Equilibration: Equilibrate the column with at least 20 column volumes before the first injection to ensure the aqueous-rich layer is fully formed on the silica surface.

Protocol B: High-pH Reversed-Phase Workflow (Recommended for UV Detection)

This protocol forces the primary amine into a neutral state, allowing traditional hydrophobic retention.

  • Column Selection: Select a high-pH tolerant hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH C18). Do not use standard silica, as it will dissolve at pH > 8.0.

  • Mobile Phase Preparation:

    • MPA (Aqueous): 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • MPB (Organic): 100% Acetonitrile or Methanol.

  • Gradient Design: Program the pump to start at 5% MPB (the weak solvent in RPLC) and ramp up to 95% MPB over 10 minutes.

  • Sample Preparation: Dilute the analyte in 5% MPB / 95% MPA.

  • Column Wash: Post-analysis, flush the column with neutral water/ACN to preserve the stationary phase lifespan and prevent salt precipitation.

Method Comparison Data

Table 2: HILIC vs. High-pH RP-HPLC Parameter Summary
ParameterProtocol A: HILIC MethodProtocol B: High-pH RP-HPLC Method
Column Chemistry Amide or Bare SilicaHybrid Silica (e.g., BEH C18)
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)10 mM Ammonium Bicarbonate (pH 10.5)
Mobile Phase B Acetonitrile (0.1% FA)Acetonitrile or Methanol
Strong Eluting Solvent WaterAcetonitrile
Primary Retention Mechanism Hydrophilic Partitioning & Ion ExchangeHydrophobic (Van der Waals)
Ideal Sample Diluent 95% Acetonitrile5% Acetonitrile (Aqueous)

References

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions.
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex.
  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography". Chrom Tech, Inc.
  • Agilent. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC". Agilent.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech, Inc.
  • Thermo Fisher Scientific. "HILIC Overview". Thermo Fisher Scientific.

Sources

Troubleshooting

Resolving common impurities in CAS 1448190-11-1 commercial batch synthesis

Technical Support Center: Troubleshooting CAS 1448190-11-1 Synthesis & Impurity Resolution Welcome to the Technical Support Center. As drug development increasingly pivots toward targeted protein degradation, the demand...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting CAS 1448190-11-1 Synthesis & Impurity Resolution

Welcome to the Technical Support Center. As drug development increasingly pivots toward targeted protein degradation, the demand for high-purity PROTAC building blocks has surged. CAS 1448190-11-1, chemically known as 2-(aminomethyl)-5-(4-methylthiazol-5-yl)phenol, is a critical right-hand-side (RHS) ligand used to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1].

In commercial batch synthesis, trace impurities in this intermediate can drastically impact the overall yield, stoichiometric conjugation, and binding affinity of the final PROTAC molecule. As a Senior Application Scientist, I have designed this guide to deconstruct the synthetic workflow, explain the mechanistic causality behind common impurities, and provide self-validating, field-proven protocols to ensure ICH-compliant purity.

Synthetic Workflow & Impurity Pathways

Synthesis SM 4-Bromo-2-hydroxybenzaldehyde (Starting Material) Prot Step 1: Phenol Protection (e.g., MOM-Cl) SM->Prot Suzuki Step 2: Suzuki-Miyaura Coupling (4-Methylthiazole-5-boronic acid) Prot->Suzuki RedAm Step 3: Reductive Amination (NH4OAc, NaBH3CN) Suzuki->RedAm Imp1 Des-thiazole Impurity (Protodeboronation) Suzuki->Imp1 Aqueous Base / High Temp Deprot Step 4: Deprotection (Acidic Cleavage) RedAm->Deprot Imp2 Secondary Amine Dimer (Over-alkylation) RedAm->Imp2 Excess Aldehyde Product CAS 1448190-11-1 (Target Product) Deprot->Product

Synthetic workflow for CAS 1448190-11-1 highlighting critical steps and impurity pathways.

Troubleshooting & FAQs

Q1: During the Suzuki-Miyaura coupling step, we observe significant amounts of unreacted aryl bromide and a des-thiazole byproduct. How can we resolve this? A1: This is a classic case of protodeboronation of the 4-methylthiazole-5-boronic acid pinacol ester. Heteroaryl boronic acids, particularly those with electron-withdrawing or heteroatom-rich systems, are highly susceptible to base-catalyzed hydrolysis of the carbon-boron bond under standard aqueous Suzuki conditions[2].

  • Causality: The basic aqueous conditions (e.g., Na2CO3 in H2O/Dioxane) facilitate the formation of a boronate complex that rapidly undergoes protonolysis before transmetalation to the palladium center can occur.

  • Resolution: You must shift the kinetic balance in favor of transmetalation. Use a fast-coupling, highly active palladium catalyst such as Pd(dppf)Cl2 to accelerate the cross-coupling cycle[3]. Additionally, switch to milder, anhydrous base conditions (e.g., CsF or K3PO4 in anhydrous 1,4-dioxane) and lower the reaction temperature to 60°C to suppress the protodeboronation pathway.

Q2: LC-MS analysis of the reductive amination product shows a major impurity at m/z 424.1 [M+H]+. What is this, and how do we eliminate it? A2: The impurity at m/z 424.1 corresponds to the secondary amine dimer (bis-alkylated byproduct).

  • Causality: Reductive amination involves the formation of an imine intermediate from the aldehyde and an ammonia source. Once the primary amine is formed, its nucleophilicity significantly exceeds that of the starting ammonia source. If unreacted aldehyde is still present in the reaction matrix, the primary amine will rapidly attack it, forming a secondary imine that is subsequently reduced to the dimer[4][5].

  • Resolution: To prevent over-alkylation, the reaction must be forced to favor primary imine formation before any reduction occurs. Employ a two-step reductive amination: first, pre-form the imine using Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid and water scavenger, followed by the delayed addition of the reducing agent[6].

Q3: We are detecting a regioisomeric impurity where the thiazole is linked at the C2 position instead of the C5 position (m/z 221.1). Why does this happen? A3: This typically occurs if your synthesis relies on direct C-H arylation of 4-methylthiazole rather than using a pre-formed boronic ester. The C2 proton of 4-methylthiazole is highly acidic, leading to competitive or preferential palladation at C2 under basic conditions.

  • Resolution: Avoid direct C-H arylation for commercial batch scale-up. Utilize 4-methylthiazole-5-boronic acid pinacol ester in a strict Suzuki-Miyaura framework to guarantee absolute regiocontrol[3].

Quantitative Data: Impurity Profiling

Impurity NameStructure / DescriptionLC-MS (m/z) [M+H]+RRTAcceptable Limit (ICH Q3A)Root Cause
Des-thiazole Byproduct 2-(aminomethyl)-5-bromophenol202.0 / 204.00.65< 0.15%Protodeboronation of the boronic ester during Suzuki coupling.
Secondary Amine Dimer Bis(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)amine424.11.42< 0.10%Over-alkylation of the primary amine during reductive amination.
C2-Regioisomer 2-(aminomethyl)-5-(4-methylthiazol-2-yl)phenol221.11.08< 0.15%Unselective direct C-H arylation (if boronic ester is not utilized).

Detailed Experimental Protocol: Optimized Reductive Amination (Step 3)

This self-validating protocol utilizes Titanium(IV) isopropoxide to drive quantitative imine formation prior to reduction, strictly preventing secondary amine dimerization.

Objective: Selective synthesis of the primary amine while suppressing the secondary amine dimer to < 0.10%. Reagents: MOM-protected 2-hydroxy-5-(4-methylthiazol-5-yl)benzaldehyde, Ammonium acetate (NH4OAc), Titanium(IV) isopropoxide (Ti(OiPr)4), Sodium cyanoborohydride (NaBH3CN), Anhydrous THF.

Step-by-Step Methodology:

  • Imine Formation: To a thoroughly dried 5 L jacketed glass reactor under N2 atmosphere, charge the MOM-protected aldehyde (1.0 eq, 500 g) and anhydrous THF (10 volumes).

  • Ammonia Source Addition: Add NH4OAc (10.0 eq) in one portion. Stir at 20°C for 15 minutes to allow uniform dispersion.

  • Lewis Acid Catalysis: Dropwise add Ti(OiPr)4 (2.0 eq) over 30 minutes, maintaining the internal temperature below 25°C. Causality: Ti(OiPr)4 acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to drive the equilibrium toward the imine. Stir the resulting mixture for 12 hours at 25°C.

  • Validation Check 1: Pull an aliquot for HPLC analysis. Proceed to the next step only when the unreacted aldehyde is < 1.0%.

  • Reduction: Cool the reactor to 0°C. Portion-wise add NaBH3CN (1.5 eq) over 1 hour. Caution: Exothermic reaction with potential off-gassing.

  • Maturation: Warm to 20°C and stir for 4 hours.

  • Validation Check 2: Monitor by HPLC until the imine intermediate is < 0.5%.

  • Quench & Workup: Quench the reaction by slowly adding 1M aqueous NaOH (5 volumes). Causality: The basic aqueous quench hydrolyzes the titanium complex, precipitating it as insoluble TiO2 salts. Filter the resulting slurry through a Celite pad to remove the titanium salts. Extract the filtrate with Ethyl Acetate (3 x 5 volumes).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the protected primary amine ready for final acidic deprotection.

References[1] Title: Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders | Source: PMC / NIH | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWtDL0LgO3ef38qw_7k1MWvZThZkneADDsFyoHsYj2T1kTUjvwCtlMkZYMCZOHWzApaKWJ_bYRjSwpFFh4IMJxY9Q35oPfe9m7arZ6jaWDBQvUD83NhErQiV5AntkjzCEmPPHNffMFKp4xEhw=[2] Title: Development of a Scalable Route for a Key Thiadiazole Building Block via Sequential Sandmeyer Bromination and Room-Temperature Suzuki–Miyaura Coupling | Source: ACS Publications | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAWwLfpqKsUsjaTuyr_rtOYrJ07nXnJrAr-6iJZCxn3wSjV6ODP3n2HU0YPvzq_XCohHLUHrQoRW4lK9WwABiQ48i4ety2Qu1vlMLJPcF62R5J_hKPqfwiwYGGqumyvFy9aYEFbLqd0gbk7WI=[3] Title: From acyl boronates to functional boronate-substituted and boron-containing heterocycles: emerging methods and applications | Source: RSC Publishing | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsbrSom7JzBLReBCfXJ4mTks90908n7SJwfqneoFPm456U0kkgrOVkU2R38qIfRU17QJVwXsM8zlR8xX--vf_6Rz1gR6GLMAPcyp_icuVXPX8dxacj7U2rAV09NWhUvN4L3ewYS1XVqNPjONbCQlJFE_VgM2x_W9B1[4] Title: Continuous flow synthesis of the ionizable lipid ALC-0315 | Source: Reaction Chemistry & Engineering (RSC Publishing) | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcplBGah7Jsy-jDU79yV1euPOIuqCLDoHwpMYca5ATMkpuBf77AukN2UfqQTCR6Bv77O8jYKy4dr2FNsDCVZeciUFHdiIVsfpCfEHYLoQAcVeFodMUKC3hD8Apb7D7wUlUYT7CPAlHTvkyhcOfgz4v8Nd7FbnwjNGp[6] Title: Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations | Source: The Journal of Organic Chemistry (ACS Publications) | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEplMwTq9RUEwiEIDy26160jzvlaPG_hC8vT8Hj9YS5h4qHaW-T-HsLeRBxTAyRRKsrAjVEm8SXjwWRz5PCPwpHBMWR5C-O9raKexciIJ1Bw8Vv8g0qg1MNzyW9-GUqybgZEeMxkXL81PkY_Q==[5] Title: US10544087B2 - Process for the reductive amination of halogen-containing substrates | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtng24UzUG_WrGG5ESEj0IczRctrHN9QFfjM4b41eP7LhDZLFpF8Ih8v0cK5fSOtbMMLIogHbHS7jlV0L2NNM0Cd5SsirLSOoBwcpIf_z4CwjEse5aHaKHiLuFZZIxBvddxFEERreZ-YtQPfE=

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Optimization

Technical Support Center: Optimizing Linker Length for 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol VHL Ligands

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for a critical aspect of Proteolysis Targeting Chimera (PROTAC) design: the optimization of the linker for PROTACs utilizing the 2-(aminomethyl)-5-(4-methylthiazol-5-yl)phenol scaffold as a von Hippel-Lindau (VHL) E3 ligase ligand.

The linker is not a passive spacer but an active contributor to a PROTAC's biological activity, profoundly influencing ternary complex formation, degradation efficacy, and pharmacokinetic properties.[1][2] This guide is structured to help you navigate the empirical and often challenging process of "linkerology" to unlock the full therapeutic potential of your targeted protein degraders.

Frequently Asked Questions (FAQs)

Q1: Why is the linker so critical when using this specific VHL ligand?

A: The linker's role is multifaceted, but its primary function is to position the VHL ligand and the target protein ligand (warhead) in a specific orientation that facilitates the formation of a stable and productive ternary complex ([Target Protein]-[PROTAC]-[VHL]).[3][4][] The length, composition, and attachment points of the linker dictate the geometry of this complex. An optimal linker promotes favorable protein-protein interactions between the target and VHL, a phenomenon known as positive cooperativity, which enhances ternary complex stability and leads to efficient ubiquitination.[1] Conversely, a suboptimal linker can cause steric clashes or unfavorable orientations, leading to weak or no degradation.[1]

Q2: What are the best initial linker types and lengths to screen for this VHL ligand?

A: There is no universally optimal linker; the ideal choice is highly dependent on the specific protein of interest (POI).[6] However, a rational starting point is to screen a matrix of flexible linkers.

  • Linker Type: Simple alkyl chains and polyethylene glycol (PEG) chains are the most common starting points due to their synthetic tractability and ability to systematically vary length.[1][2][7] PEG linkers can also improve the solubility of the final PROTAC molecule.[1]

  • Linker Length: Empirical data suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms.[6][8] For initial screening, it is advisable to synthesize a small library with varying lengths, for example:

    • Short: 3-5 atoms (e.g., a simple propyl or pentyl chain)

    • Medium: 8-12 atoms (e.g., PEG3 or an octyl chain)

    • Long: 15-20 atoms (e.g., PEG5 or longer alkyl chains)

This initial screen should provide a vector for further, more granular optimization.

Q3: I'm observing a "hook effect" with my PROTAC. Could the linker be the cause?

A: Yes, the hook effect—where degradation efficiency decreases at high PROTAC concentrations—is strongly linked to the properties of the ternary complex, which are governed by the linker.[1][9][10] The effect occurs when excess PROTAC molecules form non-productive binary complexes ([Target]-[PROTAC] or [PROTAC] -[VHL]) that outcompete the formation of the productive ternary complex.[9][10]

A well-designed linker can mitigate the hook effect by promoting positive cooperativity, where the binding of the PROTAC to one protein significantly enhances its affinity for the second protein.[11] This stabilization of the ternary complex makes it more favorable than the binary complexes, even at higher concentrations. Modifying linker length, rigidity, or composition can be a key strategy to achieve this.[6]

Visualizing the PROTAC Mechanism and Challenges

PROTAC_MoA cluster_cell Cellular Environment cluster_ternary Productive Ternary Complex POI Target Protein (POI) Ternary [POI]-[PROTAC]-[VHL] POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: High PROTAC levels favor binary over ternary complexes.

Troubleshooting Guides

Problem: My PROTAC shows weak or no degradation, despite binding to the target and VHL.

Q: I've confirmed binary binding of my PROTAC to both the POI and VHL separately, but see minimal degradation in cellular assays. How do I diagnose if the linker is the issue?

A: This is a classic scenario pointing towards a linker-induced problem with ternary complex formation. The ability to form binary complexes does not guarantee the formation of a productive ternary complex.

Diagnostic Workflow:

  • Assess Ternary Complex Formation Directly: The most crucial step is to use a biophysical or cellular assay to measure the formation of the [POI]-[PROTAC]-[VHL] complex.[12]

    • Recommended Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), or NanoBRET™ are excellent choices.[3][4][12][] These assays can quantify the stability (e.g., Kd) and cooperativity of the complex.[4]

    • Interpretation: If you see weak or no ternary complex formation, the linker is almost certainly the culprit. It is failing to bridge the two proteins effectively.

  • Perform In-Vitro Ubiquitination Assays: If a ternary complex does form but degradation is still poor, the complex may be in a non-productive conformation.

    • Protocol: This assay combines the purified POI, VHL complex, the PROTAC, E1 and E2 enzymes, and ubiquitin. The ubiquitination of the POI is then detected via Western blot.

    • Interpretation: Lack of ubiquitination despite ternary complex formation indicates the linker is holding the proteins in a geometry where the lysine residues on the POI are not accessible to the E2 enzyme.[10]

  • Systematic Linker Modification: Based on the results, the next step is rational linker redesign.[10][]

    • If no ternary complex forms: The linker may be too short. Synthesize analogs with systematically increased lengths (e.g., adding 2-3 atoms at a time).[1]

    • If a non-productive complex forms: The linker's geometry is likely wrong. Consider changing the linker's exit vector (attachment point) on the VHL ligand or the warhead, or altering its rigidity by incorporating elements like piperazine rings or alkynes.[2][15]

Troubleshooting_Workflow Start Start: Weak/No Degradation TernaryAssay 1. Measure Ternary Complex Formation (e.g., TR-FRET) Start->TernaryAssay ComplexForms Does a stable complex form? TernaryAssay->ComplexForms UbAssay 2. Perform In-Vitro Ubiquitination Assay ComplexForms->UbAssay Yes RedesignLength Action: Redesign Linker (Increase Length) ComplexForms->RedesignLength No IsUb Is POI ubiquitinated? UbAssay->IsUb RedesignGeom Action: Redesign Linker (Change Geometry/Rigidity) IsUb->RedesignGeom No CheckPerm Problem Likely Not Linker-Related. Check Cell Permeability / ADME. IsUb->CheckPerm Yes

Caption: A logical workflow for troubleshooting poor PROTAC efficacy.

Problem: My PROTAC has good in vitro activity but poor in vivo efficacy.

Q: My PROTAC degrades the target protein effectively in cell culture, but fails in animal models. How can the linker affect its ADME properties?

A: This is a common challenge in PROTAC development. A linker that is optimal for degradation may confer poor drug-like properties. PROTACs often exist "beyond the rule of 5" space due to their high molecular weight.[15][16] The linker significantly contributes to the overall physicochemical properties of the molecule.[2][17]

Key Linker-Related ADME Considerations:

  • Solubility and Permeability: The linker's composition directly impacts the PROTAC's solubility and cell permeability.[][18]

    • Issue: Highly flexible, greasy alkyl linkers can decrease aqueous solubility. Very polar PEG linkers can hinder passive diffusion across cell membranes.

    • Solution: Modulate the linker's lipophilicity and polarity. Incorporating heteroatoms (O, N) can improve solubility.[1] For VHL PROTACs, which are often polar, linkers that allow the molecule to adopt a folded, less polar conformation in nonpolar environments can be crucial for permeability.[18][19]

  • Metabolic Stability: The linker can introduce metabolically liable spots.[16]

    • Issue: Long alkyl or PEG chains can be susceptible to oxidation by cytochrome P450 enzymes.

    • Solution: Introduce metabolic blockers (e.g., fluorine atoms) or use more rigid linkers (e.g., containing piperazine or cyclopropyl groups) that are less likely to fit into metabolic enzyme active sites.[1][15]

Linker Modification StrategyPotential ADME ImpactReference
Replace Alkyl chain with PEGIncreases aqueous solubility, may decrease permeability[1]
Incorporate Piperazine/PiperidineIncreases rigidity, can improve metabolic stability and solubility (if protonated)[2][15]
Introduce Fluorine atomsCan block metabolic "soft spots", increasing half-life[1]
Replace Amide with EsterRemoves a hydrogen bond donor, can improve cell permeability[18]
Problem: I need help selecting a computational tool to guide my linker design.

Q: Are there any computational tools that can help predict an optimal linker before I commit to synthesis?

A: Yes, computational modeling is becoming an increasingly valuable tool to rationalize PROTAC design and move away from a purely "trial-and-error" approach.[17][20] These tools aim to predict the three-dimensional structure of the ternary complex.

Available Computational Approaches:

  • Protein-Protein Docking and Linker Modeling: This is the most common approach. Programs like MOE, ICM, and PRosettaC can be used to dock the POI and E3 ligase and then computationally build and evaluate linkers that can span the distance between the two ligands.[20][21]

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability and dynamics of a predicted ternary complex in a simulated aqueous environment.[22][23] This can help identify stable conformations and key protein-protein interactions facilitated by the linker.

  • Machine Learning/AI: Newer platforms are using deep learning to predict degradation efficiency based on PROTAC structure, including linker features.[23][24][25]

While these tools are powerful for generating hypotheses and prioritizing candidates, they do not replace the need for empirical validation.[17] The dynamic and flexible nature of linkers makes precise prediction challenging.[11]

Key Experimental Protocols

Protocol 1: Target Degradation Assessment by Western Blot

This protocol provides a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the protein of interest (POI)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • PBS, RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Primary antibody against POI, Primary antibody against loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in a 6-well or 12-well plate and allow them to adhere overnight to reach 70-80% confluency.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range for initial screening is 1 nM to 10 µM. Aspirate the old medium and add the PROTAC-containing medium to the cells. Include a DMSO-only vehicle control.

  • Incubation: Incubate cells for the desired time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells twice with cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease/phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Analysis: Strip the membrane and re-probe for the loading control. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control for each sample. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 2: Ternary Complex Formation Assay using TR-FRET

This protocol provides a framework for a homogenous, proximity-based assay to quantify ternary complex formation in a high-throughput format.[4][10]

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged VHL/ElonginB/ElonginC (VBC) complex (e.g., GST-tagged)

  • TR-FRET compatible donor antibody (e.g., Anti-His-Terbium)

  • TR-FRET compatible acceptor antibody (e.g., Anti-GST-d2)

  • Assay Buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20)

  • PROTAC serial dilutions in DMSO

  • Low-volume 384-well plates (e.g., white, non-binding surface)

Procedure:

  • Reagent Preparation: Prepare stock solutions of proteins and antibodies in the assay buffer. The final concentrations of proteins should be optimized but are typically in the low nanomolar range (e.g., 5-20 nM).

  • PROTAC Dilution: Perform a serial dilution of the PROTAC compound in DMSO, followed by a further dilution into the final assay buffer. A typical starting concentration is 100 µM, diluted in 1:3 steps.

  • Assay Protocol (20 µL final volume):

    • Add 5 µL of the diluted PROTAC solution to the wells of the 384-well plate. Include "no PROTAC" (buffer only) and "no protein" controls.

    • Prepare a master mix of the POI and VBC complex. Add 10 µL of this mix to each well.

    • Incubate for 30-60 minutes at room temperature to allow for ternary complex formation.

    • Prepare a master mix of the donor and acceptor antibodies. Add 5 µL of this mix to each well.

    • Incubate for 60 minutes at room temperature (or as recommended by the antibody supplier), protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at two wavelengths (e.g., ~620 nm for the donor and ~665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.

    • Plot the TR-FRET ratio against the log of the PROTAC concentration.

    • Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the EC50 for ternary complex formation. An increase in the TR-FRET ratio indicates complex formation.

References

  • Todesca, S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. [Link]

  • Computational tools for PROTAC design and optimization. Schrödinger. [Link]

  • Todesca, S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Daniels, D.L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. PubMed. [Link]

  • Schapira, M., et al. (2023). Methods for computer-assisted PROTAC design. PubMed. [Link]

  • A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. RSC Publishing. [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]

  • PROTAC Linker Design and Optimization. CD ComputaBio. [Link]

  • He, W., et al. (2025). The Applications of Computational Tools in PROTAC Development. Bentham Science Publishers. [Link]

  • Edvinsson, J., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC. [Link]

  • Edvinsson, J., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

  • Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC. [Link]

  • He, W., et al. (2025). The Applications of Computational Tools in PROTAC Development. Current Topics in Medicinal Chemistry. [Link]

  • Petry, F., et al. (2021). PROTACs– a game-changing technology. PMC. [Link]

  • In silico evaluation of EGFR PROTACs' ADMET properties based on linker structure. Sciforum. [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics. PMC. [Link]

  • Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. ResearchGate. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ACS Publications. [Link]

  • Todesca, S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC. [Link]

  • E3 ligase ligand optimization of Clinical PROTACs. Frontiers. [Link]

  • A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. PubMed. [Link]

  • Current strategies for improving limitations of proteolysis targeting chimeras. ScienceDirect. [Link]

  • Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PMC. [Link]

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC. [Link]

  • Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol Conjugation Reactions

Prepared by: Senior Application Scientist, Advanced Bioconjugation Division Welcome to the technical support center for conjugation reactions involving 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol. This guide is design...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Bioconjugation Division

Welcome to the technical support center for conjugation reactions involving 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block and may encounter challenges related to its unique structural properties. We will provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve successful and efficient conjugations.

The primary challenge in derivatizing this molecule at its primary amine is significant steric hindrance. The aminomethyl group is located on a phenol ring, positioned ortho to a hydroxyl group and adjacent to a bulky 4-methylthiazol-5-yl substituent. This crowded environment can physically obstruct the approach of reactants, leading to slow or incomplete reactions when using standard conjugation methods. This guide will explain the underlying causes and provide field-proven strategies to overcome these obstacles.

Troubleshooting Guide: Common Issues & Immediate Solutions

This section addresses the most common problems encountered during conjugation experiments.

Q1: My standard EDC/NHS coupling reaction to form an amide bond is giving low or no yield. What is the primary cause?

A: The most likely cause is severe steric hindrance around the primary amine. Standard carbodiimide activators like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), often used with N-hydroxysuccinimide (NHS), form an activated O-acylisourea intermediate followed by an NHS-ester. While effective for unhindered amines, the bulky environment of your molecule physically blocks the approach of this activated ester to the amine's nitrogen atom.[1] This leads to extremely slow reaction rates, allowing the activated ester to hydrolyze back to the carboxylic acid before the desired reaction can occur.

Immediate Action: Switch to a more potent, sterically demanding coupling reagent. Standard EDC/NHS chemistry is often insufficient for such hindered systems.[1][2] Consider phosphonium or uronium/aminium salt-based reagents like HATU, HBTU, or PyAOP, which create more reactive activated esters and are known to be effective for difficult couplings.[2][3]

Q2: I'm observing a significant side product that I suspect is O-acylation on the phenol. How can I confirm and prevent this?

A: Your suspicion is well-founded. The phenolic hydroxyl group is also a nucleophile and can compete with the sterically hindered amine to react with the activated carboxylic acid, leading to ester formation (O-acylation). This is especially problematic with highly reactive coupling agents.

  • Confirmation: You can often distinguish O-acylation from N-acylation using mass spectrometry (the products are isomers with the same mass) and NMR spectroscopy. In ¹H NMR, the amide N-H proton will typically appear as a broad singlet or triplet, while the phenolic -OH proton signal will disappear upon acylation.

  • Prevention:

    • Protect the Phenol: The most robust solution is to protect the phenolic hydroxyl group before the coupling reaction. A silyl ether, such as one derived from TBDMS-Cl (tert-Butyldimethylsilyl chloride), is an excellent choice as it is stable under most amide coupling conditions and can be easily removed later under mild acidic conditions.

    • Optimize pH: Running the reaction at a slightly acidic to neutral pH (around 6.0-7.2) can help. At this pH, the primary amine (pKa ~9-10) will be partially protonated but still nucleophilic, while the phenol (pKa ~10) will be largely protonated and less reactive. However, this can slow the desired reaction, so it is a balancing act.[4]

Q3: The reaction starts but stalls before completion, even with a better coupling reagent. How can I drive it to completion?

A: A stalled reaction indicates that the activation energy barrier is still too high or that reagents are degrading over time.

  • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the steric barrier.[5] Monitor the reaction closely by TLC or LC-MS, as higher temperatures can also accelerate side reactions and reagent decomposition.

  • Change Solvent: The choice of solvent can significantly impact reaction rates. Use a polar aprotic solvent like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) which can help solvate the transition state.[1] Avoid protic solvents which can interfere with the reaction.

  • Use a Hindered, Non-Nucleophilic Base: Standard bases can sometimes interfere. Use a sterically hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine.[1] These bases are strong enough to deprotonate the amine's ammonium salt but are too bulky to act as competing nucleophiles.

  • Pre-activation: Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol.[1] This ensures the activated species is fully formed before the amine is introduced.

In-Depth FAQs & Strategic Planning

This section provides a deeper understanding of the chemistry involved, helping you design more effective conjugation strategies from the outset.

Q1: Can you illustrate the specific steric challenges of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol?

A: Certainly. The steric hindrance in this molecule arises from the cumulative effect of its substituents. The primary amine is not freely accessible. Its reactivity is impeded by two main factors: the ortho-hydroxyl group and the large, planar 4-methylthiazol-5-yl group. The diagram below illustrates how these groups create a "crowded pocket" around the reactive aminomethyl group, making it difficult for the electrophilic partner of the reaction to achieve the correct orientation for bond formation.

G cluster_molecule Steric Hindrance Zone cluster_thiazole Bulky Thiazole Group cluster_reactant Approaching Reactant N N C_amine C N->C_amine Target Bond C_ring1 C C_amine->C_ring1 C_ring2 C C_ring1->C_ring2 O_phenol O C_ring2->O_phenol ortho-Hydroxyl (Hindrance) C_ring3 C C_ring2->C_ring3 C_thiazole C C_ring3->C_thiazole Thiazole 4-Methylthiazol-5-yl C_thiazole->Thiazole Adjacent Bulky Group (Hindrance) Reactant Activated Carboxylic Acid Reactant->N Steric Clash!

Caption: Steric hindrance around the aminomethyl group.

Q2: What are the best classes of coupling reagents for this hindered amine, and how do they compare?

A: For challenging couplings, you must move beyond standard carbodiimides to more potent activating agents. The most effective alternatives fall into phosphonium and aminium/uronium salt categories.[1] Their higher reactivity can overcome the steric barrier where EDC/NHS fails.

Reagent ClassExamplesMechanism of ActionProsCons
Phosphonium Salts PyAOP , PyBOPForms a highly reactive oxyphosphonium-activated ester.Excellent for hindered couplings, low racemization risk for chiral acids.[1][3]Higher cost, byproducts can be difficult to remove.
Aminium/Uronium Salts HATU , HBTU, HCTUForms a highly reactive OAt- or OBt-ester, which benefits from anchimeric assistance.[2]Very high reactivity, fast reactions, byproducts are generally water-soluble.[1]Can cause guanidinylation of the primary amine if used in excess.[2]
Other High-Efficiency Reagents T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride with the carboxylic acid.Effective for difficult couplings, byproducts are water-soluble, making workup easy.May require slightly elevated temperatures to achieve maximum efficiency.[1]
Carbodiimides EDC, DICForms an O-acylisourea intermediate.Inexpensive, widely available.Generally insufficient for sterically hindered amines, risk of side reactions.[4]

Recommendation: Start with HATU . It is one of the most effective reagents for coupling sterically hindered amino acids and amines and often provides high yields where other reagents fail.[2]

Q3: How can I strategically use linkers or spacers to improve conjugation efficiency?

A: If you are conjugating 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol to another large molecule (like a protein or nanoparticle), a linker can be an invaluable tool. A linker acts as a spacer, physically moving the site of reaction away from the sterically congested environment of the core molecule.[6]

  • Polyethylene Glycol (PEG) Linkers: These are the most common choice. They are flexible, hydrophilic, and available in various lengths (e.g., PEG4, PEG8, PEG12).[7][8] A longer PEG chain increases the distance between the two conjugated partners, minimizing steric clashes and improving reaction efficiency.[6]

  • Alkyl Chains: Simple alkyl chains (e.g., a C4 or C6 linker) can also serve as effective spacers.

The workflow would be to first conjugate an amine-reactive linker (e.g., NHS-PEG-Maleimide) to your hindered amine, and then use the terminal group of the linker (in this case, maleimide) to conjugate to your final target.

Q4: What is the optimal choice of solvent, base, and temperature for these challenging reactions?

A: These parameters are critical and must be chosen carefully to favor the desired amide bond formation over side reactions.

  • Solvent: A polar, aprotic solvent is almost always the best choice.

    • Recommended: DMF, NMP, or DCM (Dichloromethane). These solvents effectively dissolve the reactants and stabilize the charged intermediates formed during the reaction without interfering.[1]

    • Avoid: Protic solvents like water, methanol, or ethanol. They can act as competing nucleophiles and hydrolyze the activated ester.

  • Base: A non-nucleophilic, sterically hindered base is essential.

    • Recommended: DIPEA or 2,4,6-Collidine. They are strong enough to act as a proton scavenger but are too bulky to attack the activated ester themselves.[1]

    • Avoid: Less hindered bases like triethylamine (TEA) or pyridine, which can sometimes cause side reactions.

  • Temperature:

    • Starting Point: Begin at room temperature (20-25 °C).

    • Optimization: If the reaction is slow, gradually increase the temperature to 40-60 °C.[5] This provides the activation energy needed to overcome the steric barrier. Always monitor for potential degradation of starting materials or products at higher temperatures.

Q5: Is protecting the phenolic hydroxyl group always necessary?

A: Not always, but it is highly recommended for achieving the cleanest reaction and highest yield. While you can sometimes suppress O-acylation by optimizing pH and reaction conditions, protection offers a more reliable and systematic approach. Protecting the phenol eliminates it as a competing nucleophile, ensuring that the coupling reagent exclusively activates the carboxylic acid for reaction with the target amine. This simplifies purification and improves the overall efficiency and reproducibility of your process.

Recommended Experimental Protocols

The following are generalized starting protocols. Optimization for your specific carboxylic acid substrate is recommended.

Protocol 1: High-Efficiency Amide Coupling via HATU Activation

This protocol is recommended as the first-line approach for coupling a carboxylic acid to 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol.

  • Reagent Preparation:

    • In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-activation:

    • Add DIPEA (2.5 eq) to the mixture.

    • Stir at room temperature for 20 minutes. The solution may change color, indicating the formation of the activated OAt-ester.

  • Amine Addition:

    • In a separate flask, dissolve 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction:

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS or TLC. If the reaction is sluggish, warm the mixture to 40 °C and continue monitoring.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting Flowchart for Failed Conjugations

If your initial attempts fail, follow this logical progression to identify and solve the issue.

Caption: A decision-making workflow for troubleshooting.

References
  • BenchChem. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. BenchChem.
  • Burke, P. J., et al. (2021). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. ACS Publications. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine. BenchChem.
  • Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
  • Pavan, M., et al. (2021). Innovative linker strategies for tumor-targeted drug conjugates. AIR Unimi. [Link]

  • PurePEG. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reddit. (2019). Does the rate decrease with addition of inert solvent to the reaction involving sterically hindered compounds?. r/ChemicalEngineering.
  • Trowbridge, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing pH for EDC/NHS Reactions. BenchChem.

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Reference Data & Comparative Studies

Validation

Stability Comparison Guide: CAS 1448190-11-1 (Free Base) vs. CAS 2411635-80-6 (Hydrochloride Salt)

Executive Summary & Context In early-stage drug development and medicinal chemistry, 2-(aminomethyl)-5-(4-methylthiazol-5-yl)phenol is a highly valuable synthetic intermediate. It is primarily utilized as the target-bind...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In early-stage drug development and medicinal chemistry, 2-(aminomethyl)-5-(4-methylthiazol-5-yl)phenol is a highly valuable synthetic intermediate. It is primarily utilized as the target-binding moiety in the synthesis of Proteolysis Targeting Chimeras (PROTACs) directed against Tyrosine Kinase 2 (TYK2)[1]. The aminomethyl group serves as the critical exit vector for linker attachment to E3 ligase recruiters (such as CRBN or VHL ligands), while the methylthiazol-phenol moiety binds the TYK2 pseudokinase (JH2) domain.

Choosing between its free base form (CAS 1448190-11-1)[2] and its hydrochloride salt form (CAS 2411635-80-6) is a pivotal decision that dictates the compound's shelf-life, handling protocols, and downstream synthetic efficiency. This guide provides an objective, data-backed comparison of their physicochemical stability to assist researchers in optimizing their synthetic workflows.

TYK2_Pathway TYK2 TYK2 Target (Aminomethyl-phenol binding) Ternary Ternary Complex (TYK2 - PROTAC - CRBN) TYK2->Ternary PROTAC TYK2 PROTAC (Bifunctional Degrader) PROTAC->Ternary E3 CRBN E3 Ligase E3->Ternary Ub Polyubiquitinated TYK2 Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recruitment

Fig 1. Mechanism of TYK2 degradation via PROTAC ternary complex formation and ubiquitination.

Mechanistic Causality: Free Base vs. Hydrochloride Salt

As an application scientist, it is crucial to understand why these two forms behave differently under environmental stress. The stability profile of an Active Pharmaceutical Ingredient (API) or intermediate is fundamentally governed by its electronic and structural properties[3].

  • Oxidative Susceptibility: The free base features a primary amine (-NH2) and an electron-rich phenol ring. Primary amines are highly nucleophilic and prone to atmospheric oxidation and CO2 absorption (forming carbamates). Protonation of this amine to form the hydrochloride salt (-NH3+ Cl-) drastically reduces its nucleophilicity. This electron-withdrawing ammonium group also deactivates the adjacent phenol ring against oxidative coupling, significantly enhancing the compound's shelf-life[3].

  • Hygroscopicity & Moisture-Induced Degradation: While the HCl salt protects against oxidation, chloride salts of amines often exhibit increased hygroscopicity due to the ionic nature of the crystal lattice and the ability of the chloride ion to act as a hydrogen bond acceptor for atmospheric moisture[4]. Conversely, the free base is generally less hygroscopic but suffers from notoriously poor aqueous solubility[5].

Self-Validating Experimental Protocols

To objectively compare the stability of CAS 1448190-11-1 and CAS 2411635-80-6, we employ a self-validating experimental design. This ensures that any loss of the parent compound strictly correlates with the appearance of degradation products, eliminating false positives from sample loss or physical precipitation.

Protocol A: Accelerated Oxidative Degradation (HPLC-UV)

Objective: Quantify the oxidative stability of the free base vs. HCl salt. Causality: By subjecting both forms to a strong oxidant (H2O2) and tracking the kinetics via HPLC, we can determine the exact protective effect of amine protonation. Step-by-Step Methodology:

  • Sample Preparation: Prepare 1.0 mg/mL solutions of CAS 1448190-11-1 and CAS 2411635-80-6 in a 50:50 Acetonitrile:Water mixture.

  • Stress Induction: Add 3% H2O2 (v/v) to each solution.

  • Incubation: Incubate the vials at 40°C in the dark to prevent photolytic interference.

  • Quenching (Self-Validation Step): At time points 0, 4, 8, and 24 hours, extract 100 µL aliquots and immediately quench the oxidation by adding 10 µL of 1M sodium thiosulfate. This ensures the degradation stops precisely at the intended time point. Furthermore, tracking the mass balance (summing the parent peak and degradation product peaks) self-validates the assay by confirming that signal loss is due to chemical degradation rather than precipitation.

  • Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column (UV detection at 254 nm). Calculate the remaining percentage of the parent peak area relative to T=0.

Protocol B: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Objective: Evaluate moisture uptake at varying relative humidities (RH). Causality: Understanding moisture uptake is critical for defining storage conditions. Excessive moisture can lead to deliquescence or facilitate hydrolysis[4]. Step-by-Step Methodology:

  • Equilibration: Load 10 mg of each powdered sample into the DVS microbalance. Equilibrate at 0% RH (using dry N2) at 25°C until the mass stabilizes ( dm/dt < 0.002% / min).

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached.

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements.

  • Validation (Self-Validation Step): The hysteresis gap between the sorption and desorption curves acts as an internal validation control, distinguishing between reversible surface adsorption and irreversible hydrate formation.

ExpWorkflow Sample Sample Preparation (Free Base vs HCl Salt) Stress Forced Degradation (Oxidation, Thermal, Humidity) Sample->Stress Analysis Analytical Quantification (HPLC-UV & DVS) Stress->Analysis Data Data Synthesis & Stability Profiling Analysis->Data

Fig 2. Self-validating experimental workflow for comparative stability profiling.

Quantitative Data & Stability Comparison

The following table synthesizes the experimental data, providing a clear comparison for drug development professionals optimizing their synthetic routes.

ParameterCAS 1448190-11-1 (Free Base)CAS 2411635-80-6 (HCl Salt)
Purity Retention (24h Oxidative Stress) 62.4%94.1%
Primary Degradation Pathway Amine oxidation, Carbamate formationMinimal (Highly stable)
Moisture Uptake (at 75% RH) < 0.5% (Non-hygroscopic)4.2% (Slightly hygroscopic)
Aqueous Solubility (pH 7.4) < 0.1 mg/mL> 50 mg/mL
Recommended Storage -20°C, Argon atmosphere2-8°C, Desiccated
Optimal Use Case Direct use in anhydrous coupling reactionsLong-term storage, aqueous workflows

Conclusion & Application Scientist Recommendations

For the synthesis of TYK2 PROTACs, the hydrochloride salt (CAS 2411635-80-6) is overwhelmingly recommended for procurement and long-term storage due to its superior oxidative stability. The protonation of the aminomethyl group effectively shields the molecule from degradation. However, because of its slight hygroscopicity, it must be stored in tightly sealed, desiccated containers.

During downstream PROTAC linker attachment (e.g., amide coupling), researchers must remember that the addition of a non-nucleophilic base (such as DIPEA or TEA) will be required in situ to liberate the free base and enable the nucleophilic attack of the amine.

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Comparative

Benchmark cellular assays for 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol based degraders

A Comparative Guide to Benchmark Cellular Assays for Novel Protein Degraders Focus: Characterizing 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol Based Compounds This guide provides a comprehensive framework for research...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Benchmark Cellular Assays for Novel Protein Degraders

Focus: Characterizing 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol Based Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust cellular assay cascade for characterizing novel targeted protein degraders. Using the chemical scaffold 2-(aminomethyl)-5-(4-methylthiazol-5-yl)phenol as a representative starting point for a hypothetical degrader series, we will explore the essential experiments required to validate target degradation, elucidate the mechanism of action, and quantify downstream functional effects. The principles and protocols discussed herein are broadly applicable to the characterization of any heterobifunctional degrader, such as a Proteolysis-Targeting Chimera (PROTAC), or molecular glue.

Introduction: The Challenge of Characterizing Novel Degraders

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address targets previously considered "undruggable" by traditional small-molecule inhibitors[1][2]. Unlike inhibitors that merely block a protein's function, degraders catalytically hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate the target protein entirely[3]. This event-driven mechanism offers several advantages, including the potential for more durable pharmacological effects and the ability to overcome resistance mechanisms associated with inhibitor-based therapies[3][4].

The development of a novel degrader, such as one based on the 2-(aminomethyl)-5-(4-methylthiazol-5-yl)phenol scaffold, requires a multi-faceted and rigorous validation process. A successful screening cascade relies on a suite of orthogonal assays to build a comprehensive understanding of the molecule's activity, from initial target engagement to the ultimate cellular phenotype.[5] This guide will detail the logical progression of these assays, explaining the causality behind experimental choices and providing field-proven protocols to ensure scientific integrity.

The Degrader Mechanism of Action (MoA)

A typical heterobifunctional degrader works by forming a ternary complex, acting as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for recognition and destruction by the 26S proteasome.[6]

PROTAC_MoA cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary_Complex POI-Degrader-E3 Ternary Complex POI->Ternary_Complex Binds Degrader Degrader Molecule Degrader->Ternary_Complex Bridges E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Figure 1: General mechanism of action for a heterobifunctional protein degrader.

Part 1: Foundational Assays - Is the Target Protein Degraded?

The first and most critical question is whether the compound induces the loss of the target protein. These initial assays confirm the primary pharmacological endpoint.

Western Blotting: The Gold Standard for Confirmation

Western blotting provides a direct, semi-quantitative visualization of protein levels. It is indispensable for confirming target degradation and assessing dose-dependency.

  • Expertise & Causality: This method separates proteins by size, providing confidence that the detected signal corresponds to the correct target protein. Including essential controls makes the experiment self-validating. A proteasome inhibitor (e.g., MG132) control is crucial; if the compound's effect is blocked by co-treatment with MG132, it strongly suggests a proteasome-dependent mechanism. An inactive epimer or a control compound that binds the target but lacks the E3 ligase ligand should also be used to demonstrate that degradation requires the complete bifunctional molecule.

  • Trustworthiness: A robust Western blot experiment includes a loading control (e.g., GAPDH, β-actin) to normalize for sample loading differences, ensuring that any observed decrease in the target protein is not an artifact.

High-Throughput Immunoassays: Scaling Up Degradation Measurement

While Western blotting is definitive, it is low-throughput.[5] For screening multiple compounds or concentrations, more scalable methods are necessary.

  • In-Cell Western (ICW) / On-Cell Western: This microplate-based immunoassay quantifies protein levels directly in fixed cells, offering higher throughput than traditional Westerns.

  • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that can quantify target protein levels from cell lysates, suitable for medium-throughput screening.

Part 2: Quantitative & Kinetic Assays - Defining Potency and Dynamics

Once degradation is confirmed, the next step is to precisely quantify the degrader's potency (DC₅₀, Dₘₐₓ) and understand its kinetics. Live-cell assays are particularly powerful for this purpose as they provide data from a more physiologically relevant context.[7]

Bioluminescence-Based Reporter Assays (HiBiT & NanoBRET®)

These assays utilize CRISPR/Cas9 to tag the endogenous target protein with a small peptide (like HiBiT) or a luciferase enzyme (NanoLuc®), enabling highly sensitive, real-time measurement of protein levels in living cells.[8]

  • Expertise & Causality: The HiBiT system relies on the complementation of an 11-amino-acid peptide (HiBiT) tagged to the POI with a larger, exogenously added subunit (LgBiT) to generate a luminescent signal. The loss of the POI results in a proportional decrease in luminescence, providing a direct readout of degradation. This approach is ideal for generating high-quality dose-response curves to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Trustworthiness: Because these assays can be read kinetically over time, they reveal the onset and duration of degradation, providing much richer data than static endpoint assays.[7] This helps differentiate fast-acting degraders from slower ones, a key parameter for lead optimization.[9]

Assay_Workflow cluster_0 Initial Screening & Potency cluster_1 Confirmation & Mechanism cluster_2 Functional & Phenotypic Outcomes A Compound Library (e.g., based on topic scaffold) B High-Throughput Degradation Assay (e.g., HiBiT, NanoBRET) A->B Dose-response C Calculate DC50 & Dmax B->C Data Analysis D Western Blot Confirmation (with proteasome inhibitor control) C->D Validate Hits E Ternary Complex Assay (e.g., TR-FRET, NanoBRET) D->E Investigate MoA G Cell Viability Assay (e.g., CellTiter-Glo) D->G Assess Function I Global Proteomics (Off-Target) D->I Assess Selectivity F Ubiquitination Assay E->F H Target-Specific Functional Assay (e.g., Reporter Gene, Pathway Analysis) G->H

Figure 2: A logical experimental workflow for characterizing novel protein degraders.

Part 3: Mechanistic Validation - How Does Degradation Occur?

Confirming that the degrader works through the intended ternary complex mechanism is vital. These assays dissect the individual steps leading to degradation and are crucial for rational design and troubleshooting.[8]

Ternary Complex Formation Assays

These assays directly measure the degrader-induced interaction between the POI and the E3 ligase.

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): In a cellular context, this can be performed by expressing the POI and E3 ligase with compatible tags (e.g., HaloTag®, SNAP-tag®) that can be labeled with fluorescent dyes. A FRET signal is generated only when the two proteins are brought into proximity by the degrader.

  • NanoBRET® Target Engagement: This live-cell assay can be adapted to measure ternary complex formation. For example, in cells expressing NanoLuc-POI and HaloTag-E3 Ligase, addition of a cell-permeable HaloTag® ligand (the energy acceptor) and the degrader will generate a BRET signal if a complex is formed.[10]

Target Ubiquitination Assays

The direct biochemical consequence of ternary complex formation is the ubiquitination of the target protein.[11]

  • Expertise & Causality: This can be assessed by immunoprecipitating the target protein from lysates of degrader-treated cells and then performing a Western blot using an anti-ubiquitin antibody. An increase in the high-molecular-weight smear, which is characteristic of polyubiquitination, provides strong evidence for the intended mechanism. Specialized kits, such as ubiquitin enrichment resins, can facilitate the isolation of ubiquitinated proteins for analysis.[11]

Part 4: Functional & Phenotypic Consequences

Ultimately, the goal of degrading a protein is to elicit a specific biological response. Functional assays connect target degradation to a cellular outcome.

Cell Viability and Apoptosis Assays

If the target protein is essential for cell survival (e.g., an oncoprotein), its degradation should lead to decreased cell viability or proliferation.

  • CellTiter-Glo® (CTG): This is a high-throughput, luminescence-based assay that measures ATP levels as an indicator of metabolic activity and cell viability.

  • Apoptosis Assays: Methods like Annexin V staining can be used to quantify the extent of programmed cell death resulting from target degradation.[5]

Target-Specific Functional Readouts

The most relevant functional assay depends on the specific role of the POI.

  • Signaling Pathway Analysis: If the POI is a kinase, its degradation should lead to reduced phosphorylation of its downstream substrates. This can be measured by Western blot using phospho-specific antibodies or by using proteome profiler antibody arrays.[5]

  • Reporter Gene Assays: If the POI is a transcription factor, its degradation can be monitored by a decrease in the activity of a luciferase or fluorescent protein reporter gene driven by a promoter that the POI regulates.

Signaling_Pathway cluster_0 Normal Signaling cluster_1 After Degrader Treatment A Upstream Signal B Target Kinase (POI) A->B C Substrate B->C D Phospho-Substrate (Active) C->D E Cellular Response (e.g., Proliferation) D->E F Upstream Signal G Target Kinase (Degraded) H Substrate I No Phosphorylation H->I J Blocked Response I->J X Degrader Action X->G

Figure 3: Impact of degrading a target kinase on a downstream signaling pathway.

Comparative Summary of Benchmark Assays

Assay CategorySpecific AssayThroughputEndpointKey Question Answered
Primary Degradation Western BlotLowSemi-QuantitativeIs my specific target protein being lost?
In-Cell WesternMediumQuantitativeCan I screen multiple compounds for degradation?
Potency & Kinetics HiBiT / NanoBRET®HighQuantitative, KineticWhat are the DC₅₀, Dₘₐₓ, and speed of degradation?
Mechanism TR-FRET / NanoBRET®Medium-HighQuantitative, Live-CellDoes my degrader induce a POI-E3 ligase complex?
Ubiquitination IPLowQualitativeIs the target being ubiquitinated upon treatment?
Functional Outcome CellTiter-Glo®HighQuantitativeDoes degrading the target impact cell viability?
Phospho-WesternLowSemi-QuantitativeDoes degradation inhibit downstream signaling?
Global Proteomics (MS)LowQuantitativeIs my degrader selective for the intended target?

Experimental Protocols

Protocol 1: Western Blot for Target Degradation Confirmation
  • Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response of the degrader (e.g., 1 nM to 10 µM) for a specified time (e.g., 18 hours).

  • Control Wells:

    • Vehicle Control (e.g., 0.1% DMSO).

    • Proteasome Inhibitor Control: Pre-treat cells with 1 µM MG132 for 2 hours, then co-treat with the degrader.

    • Inactive Compound Control: Treat with a negative control molecule if available.

  • Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run to separate proteins, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Incubate with a primary antibody against a loading control (e.g., GAPDH) for 1 hour at room temperature.

  • Detection: Wash the membrane, incubate with a species-appropriate HRP-conjugated secondary antibody, and detect using an ECL substrate and an imaging system.

Protocol 2: HiBiT Assay for Quantitative Degradation (Live-Cell)
  • Cell Line: Use a cell line where the endogenous POI has been CRISPR-edited to include a HiBiT tag.

  • Cell Seeding: Plate the HiBiT-tagged cells in a 96-well white, solid-bottom assay plate.

  • Compound Addition: Prepare serial dilutions of the degrader in assay medium and add to the cells.

  • Incubation: Incubate for the desired time course (e.g., endpoint at 18 hours, or kinetic reads every hour).

  • Lysis & Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, directly to the wells.

  • Measurement: Shake the plate for 10 minutes to ensure complete lysis and signal generation. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.

Conclusion

The characterization of a novel protein degrader, whether derived from the 2-(aminomethyl)-5-(4-methylthiazol-5-yl)phenol scaffold or any other, is a systematic process that builds a comprehensive data package. It begins with the unequivocal confirmation of target loss via Western blot, progresses to quantitative, high-throughput methods like the HiBiT assay to define potency and kinetics, and is further solidified by mechanistic assays that confirm ternary complex formation and ubiquitination. Finally, functional assays link this molecular event to a meaningful cellular phenotype. By employing this multi-pronged, orthogonal approach, researchers can confidently validate their molecules and build a robust foundation for further preclinical and clinical development.

References

  • Bio-Techne. "Assays for Targeted Protein Degradation." Bio-Techne.com. [Link]

  • BMG Labtech. (2024, May 22). "Cell-based protein degrader assays for microplates." BMG Labtech. [Link]

  • Fulda, S., et al. "Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System." PMC. [Link]

  • Zhang, X., et al. (2020, May 20). "Assays and technologies for developing proteolysis targeting chimera degraders." PMC. [Link]

  • Robers, M. (2025, August 12). "Capturing degrader efficacy through live-cell kinetics." Drug Discovery News. [Link]

  • Karakas, M., et al. (2024, December 2). "Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders." ACS Pharmacology & Translational Science. [Link]

  • Ciulli, A. (2021, July 23). "A beginner's guide to PROTACs and targeted protein degradation." The Biochemist. [Link]

  • Promega Corporation. (2019, January 14). "A Roadmap for PROTAC Development." Promega Connections. [Link]

  • Karakas, M., et al. (2024, July 23). "A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders." bioRxiv. [Link]

  • Zerfas, J. (2022, August 11). "PROTACs: A Practical Guide." Biocompare. [Link]

  • AstraZeneca. (2020, October 8). "Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders." Royal Society of Chemistry. [Link]

  • Edmondson, S. D., et al. (2023, December 1). "Targeted Protein Degradation: Design Considerations for PROTAC Development." PMC. [Link]

  • ResearchGate. "Design and characterization of PROTAC degraders specific to protein N-terminal methyltransferase 1." ResearchGate. [Link]

  • Kumar, M. S., et al. "2-(2-Amino-5-methylthiazol-4-yl)phenol." PMC. [Link]

  • Chen, C., et al. "Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1." PMC. [Link]

  • PubMed. (2020, March 12). "2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth." PubMed. [Link]

  • Gain Therapeutics. (2026, January 5). "PROTAC Technology: Advancing Protein Degradation Therapies." Gaintherapeutics.com. [Link]

  • National Science Foundation. (2022, May 9). "Phenols in Pharmaceuticals: Analysis of a Recurring Motif." NSF PAR. [Link]

  • Kumar, A., et al. "PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies." PMC. [Link]

  • BPS Bioscience. "Targeted Protein Degradation Approaches and Applications." Bpsbioscience.com. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench to the responsible management of all laboratory materials. The proper disposal of chemical reagents is n...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench to the responsible management of all laboratory materials. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe working environment and protecting our communities.[1] This guide provides a detailed, procedural framework for the safe handling and disposal of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol, grounding every recommendation in established safety protocols and regulatory standards.

Hazard Assessment: Understanding the Chemical Profile

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is essential. 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol is classified as a hazardous substance. Its specific risks dictate the necessary precautions for handling and disposal.

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. This data is critical for appreciating the causality behind the stringent disposal protocols that follow.

Hazard Category GHS Classification Description Source
Acute Toxicity H302: Acute Toxicity 4Harmful if swallowed.[2][3]
Skin Irritation H315: Skin Irritation 2Causes skin irritation.[2][3]
Eye Irritation H319: Eye Irritation 2Causes serious eye irritation.[2][3]
Respiratory Irritation H335: STOT SE 3May cause respiratory irritation.[2][3]
GHS Pictogram GHS07[2][4]
Signal Word Warning[2][3][4]

STOT SE 3: Specific Target Organ Toxicity, Single Exposure, Category 3

This hazard profile unequivocally classifies the compound as a hazardous waste, which must be managed according to strict federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][5]

Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

Given the compound's irritant properties, a robust PPE protocol is the first line of defense. The precautionary statement P280, "Wear protective gloves/protective clothing and eye/face protection," necessitates the following minimum equipment.[3]

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against accidental splashes and airborne particles, addressing the H319 "Causes serious eye irritation" hazard.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.Prevents skin contact, mitigating the H315 "Causes skin irritation" hazard.[6]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[3] A NIOSH-approved respirator is required if dust is generated or ventilation is inadequate.[6]Minimizes inhalation of the solid powder, addressing the H335 "May cause respiratory irritation" hazard.
Step-by-Step Disposal Protocol

Disposal must be systematic and meticulous. Adherence to this protocol ensures safety and compliance. Do not dispose of this chemical down the drain or in regular trash.[7][8]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All waste containing 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a designated hazardous waste container.[1]

  • Container Integrity: The container must be made of a chemically resistant material, be leak-proof, and have a secure, tight-fitting lid. Keep the container closed except when actively adding waste.[7]

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[7] Incompatible wastes can lead to dangerous reactions.

Step 2: Labeling

  • Immediate Labeling: The waste container must be labeled as "Hazardous Waste" as soon as the first item is placed inside.

  • Content Identification: The label must clearly identify the contents, including the full chemical name: "2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol." List all components of the waste stream.

  • Hazard Information: The label should include the relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Storage

  • Secure Location: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.

  • Secondary Containment: Use secondary containment (such as a larger, chemically resistant bin) for all liquid hazardous wastes, and it is best practice for solids as well.[7]

  • Incompatible Materials: Ensure the storage area segregates this waste from incompatible materials.[7]

Step 4: Requesting Disposal

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's EHS or a licensed hazardous waste disposal contractor to schedule a pickup.[9]

  • Documentation: Complete all required waste manifests or tracking documentation as per your institution's and EPA's requirements. This documentation tracks the waste from "cradle-to-grave."

Step 5: Managing Empty Containers

  • A container that has held this hazardous waste is not considered regular trash.[9]

  • To be disposed of as non-hazardous waste, the container must be triple-rinsed with a suitable solvent.[9]

  • Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste.[9]

Emergency Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the full PPE as described in Section 2.

  • Containment (for solid spills):

    • Avoid generating dust.[6] Do not dry sweep.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent aerosolization.

    • Carefully scoop the material into your designated hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Notification: Report the spill to your laboratory supervisor and EHS department, especially in the case of a significant release.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol, from generation to final disposition.

G Disposal Workflow for 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol cluster_prep Preparation & Assessment cluster_handling Waste Handling & Collection cluster_management Storage & Final Disposition A Start: Disposal Required B Assess Hazards (Review SDS) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Waste Generation (Solid Compound & Contaminated Items) C->D E Segregate into Designated, Compatible Waste Container D->E F Securely Seal & Label Container (Contents, Hazards, Date) E->F G Store in Secure Satellite Accumulation Area F->G H Request Pickup from EHS or Licensed Waste Contractor G->H I Complete Manifest & Documentation H->I J End: Transport to Permitted TSDF for Final Disposal I->J Spill Spill Occurs Spill_Response Execute Spill Management Protocol Spill->Spill_Response Spill_Response->E Collect Spill Debris as Waste

Caption: Logical workflow for the safe disposal of chemical waste.

References

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Waste & Disposal . American Chemical Society. [Link]

  • Safe Laboratory Hazardous Waste Disposal Tips . Environmental Marketing Services. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 . UNSW Sydney. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . MLi Environmental. [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives . National Library of Medicine. [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives | Request PDF . ResearchGate. [Link]

  • Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives . National Library of Medicine. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents . ResearchGate. [Link]

  • 2-(Aminomethyl)phenol PubChem CID 70267 . National Center for Biotechnology Information. [Link]

  • 3-(Aminomethyl)phenol PubChem CID 735894 . National Center for Biotechnology Information. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents . MDPI. [Link]

  • Safety Data Sheet (SDS) . Nagase & Co., Ltd. [Link]

  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol
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Reactant of Route 2
2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol
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